molecular formula C32H37N7O11 B12397699 Mal-VC-PAB-PNP

Mal-VC-PAB-PNP

Cat. No.: B12397699
M. Wt: 695.7 g/mol
InChI Key: WZLBRPXGGXMQRU-CUBQBAPOSA-N
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Description

Mal-VC-PAB-PNP is a useful research compound. Its molecular formula is C32H37N7O11 and its molecular weight is 695.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H37N7O11

Molecular Weight

695.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C32H37N7O11/c1-19(2)28(37-25(40)15-17-38-26(41)13-14-27(38)42)30(44)36-24(4-3-16-34-31(33)45)29(43)35-21-7-5-20(6-8-21)18-49-32(46)50-23-11-9-22(10-12-23)39(47)48/h5-14,19,24,28H,3-4,15-18H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t24-,28-/m0/s1

InChI Key

WZLBRPXGGXMQRU-CUBQBAPOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

Foundational & Exploratory

The Intricacies of Mal-VC-PAB-PNP Linker Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mal-VC-PAB-PNP linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. Its sophisticated, multi-step cleavage mechanism ensures stability in systemic circulation and efficient payload liberation within the target cell's lysosomal compartment. This technical guide provides an in-depth exploration of the cleavage mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate processes involved.

Core Cleavage Mechanism: A Three-Act Play

The cleavage of the this compound linker is a sequential process orchestrated by the unique enzymatic and chemical environment within the lysosome. The mechanism can be dissected into three key events: enzymatic cleavage of the dipeptide, self-immolation of the spacer, and final payload release.

1. Enzymatic Recognition and Cleavage by Cathepsin B:

The process is initiated by the lysosomal cysteine protease, Cathepsin B, which is often upregulated in tumor cells.[1][2] This enzyme specifically recognizes and hydrolyzes the amide bond at the C-terminus of the citrulline residue within the valine-citrulline (VC) dipeptide sequence.[3][] This initial cleavage is the rate-limiting step and the primary determinant of the linker's targeted release profile. The Val-Cit dipeptide has been widely adopted due to its high plasma stability and efficient cleavage by lysosomal proteases.

2. Self-Immolative Cascade of the PAB Spacer:

Following the enzymatic cleavage of the VC dipeptide, the p-aminobenzyl alcohol (PAB) spacer is unmasked. This triggers a spontaneous and irreversible self-immolation process through a 1,6-elimination reaction. The newly exposed aniline nitrogen initiates an electronic cascade, leading to the fragmentation of the PAB spacer. This self-immolative characteristic is crucial as it ensures that the payload is released in its active form, independent of the residual linker fragments.

3. Payload Liberation:

The 1,6-elimination of the PAB spacer results in the formation of an unstable intermediate, p-aminobenzyl quinone methide, and the release of carbon dioxide. This process liberates the attached cytotoxic drug, which is often connected via a carbonate bond involving the p-nitrophenyl (PNP) group. The PNP moiety acts as a good leaving group, facilitating the final release of the active payload.

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Cleavage_Mechanism cluster_0 Lysosomal Environment ADC Antibody-Drug Conjugate (this compound-Payload) CathepsinB Cathepsin B ADC->CathepsinB Internalization & Trafficking Cleaved_Linker Cleaved VC Dipeptide Self_Immolation PAB Spacer Self-Immolation (1,6-Elimination) ADC->Self_Immolation Initiation of Self-Immolation CathepsinB->ADC Enzymatic Cleavage of Val-Cit bond Released_Payload Active Payload Self_Immolation->Released_Payload Payload Release Byproducts Quinone Methide + CO2 Self_Immolation->Byproducts Byproduct Formation Experimental_Workflow cluster_workflow In Vitro Cleavage Assay Workflow Start Start Prepare Prepare Reagents (ADC, Cathepsin B, Buffers) Start->Prepare Activate Activate Cathepsin B Prepare->Activate Incubate Incubate ADC with Activated Cathepsin B at 37°C Activate->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze End End Analyze->End

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline Dipeptide in ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The valine-citrulline (Val-Cit) dipeptide has become a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), serving as a critical component in the linker that connects a monoclonal antibody to a potent cytotoxic payload. Its success lies in a finely tuned balance between stability in systemic circulation and susceptibility to cleavage within the specific microenvironment of tumor cells. This technical guide provides a comprehensive examination of the Val-Cit dipeptide's role in ADC linkers, detailing its mechanism of action, key physicochemical properties, and the experimental protocols used for its evaluation. Quantitative data are presented to facilitate comparison, and diagrams generated using Graphviz are provided to illustrate key pathways and workflows, offering a thorough resource for professionals in the field of drug development.

Core Mechanism of Action: Selective Payload Release

The primary function of the Val-Cit linker is to ensure the potent cytotoxic payload remains securely attached to the antibody during circulation in the bloodstream, thereby preventing off-target toxicity.[1] The linker is engineered for selective cleavage by specific enzymes that are highly active within the lysosomes of cancer cells.[]

Upon binding of the ADC to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized through receptor-mediated endocytosis.[3] The complex is then trafficked to the lysosome, an organelle characterized by an acidic environment (pH 4.5-5.5) and a high concentration of proteases.[4]

Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B, a cysteine protease that is often overexpressed in various tumor types.[1] This enzymatic cleavage is the pivotal step that initiates the release of the cytotoxic drug.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Val-Cit Cleavage by Cathepsin B Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Cytotoxicity Linker_Cleavage_Mechanism cluster_ADC ADC Linker Structure cluster_release Payload Release Cascade struct struct Antibody Antibody Val Valine Antibody->Val Cit Citrulline Val->Cit Peptide Bond PABC PABC Spacer Cit->PABC Cleavage Site (Amide Bond) Payload Payload PABC->Payload Carbamate Bond CathepsinB Cathepsin B (in Lysosome) PABC->CathepsinB 1. Enzymatic Cleavage Elimination 1,6-Elimination (Self-Immolation) CathepsinB->Elimination 2. Triggers ReleasedPayload Active Payload Elimination->ReleasedPayload 3. Releases ADC_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay (Human, Mouse) Cleavage Cathepsin B Cleavage Assay Internalization Internalization Assay Cytotoxicity Cytotoxicity Assay (Ag+, Ag- cells) Internalization->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander PK Pharmacokinetics (PK) Study Bystander->PK Proceed if promising Efficacy Xenograft Efficacy Study PK->Efficacy Tox Toxicology Study Efficacy->Tox Clinical_Dev Clinical_Dev Tox->Clinical_Dev Clinical Candidate ADC_Dev ADC Candidate ADC_Dev->Stability ADC_Dev->Cleavage ADC_Dev->Internalization

References

An In-depth Technical Guide to the Mal-VC-PAB-PNP Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The Maleimide-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenyl Carbonate (Mal-VC-PAB-PNP) linker is a sophisticated, cleavable linker system integral to the design of modern Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker's role is paramount, as it must remain stable in systemic circulation and then efficiently release its payload upon internalization into the target cell. This guide provides a detailed examination of the this compound linker's structure, mechanism of action, and the experimental protocols used for its evaluation.

Core Structure and Component Functions

The this compound linker is a multi-component system where each part serves a distinct and critical function in the construction and action of the ADC.[1]

  • Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues within the antibody, to form a stable covalent bond.[2][3]

  • Valine-Citrulline (VC): This dipeptide sequence is designed as a substrate for specific lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells.[3][4] While initially designed for Cathepsin B, studies have shown that other cathepsins (K, L, S) can also cleave the VC linker, and that Cathepsin B is not strictly required for ADC efficacy in some contexts.

  • p-Aminobenzyloxycarbonyl (PABC or PAB): This is a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction. This electronic cascade is irreversible and results in the release of the unmodified cytotoxic drug.

  • p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly activated leaving group used during the synthesis of the ADC. It facilitates the attachment of the cytotoxic payload (which typically has a hydroxyl or amine group) to the PABC spacer, forming a carbonate or carbamate bond, respectively. The PNP group is not part of the final ADC that is administered.

Mechanism of Action: From Circulation to Payload Release

The function of the this compound linker is a sequential process that ensures the conditional and targeted release of the cytotoxic payload.

  • Systemic Circulation: The ADC circulates stably in the bloodstream, with the linker protecting the payload from premature release.

  • Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the citrulline and the PABC spacer.

  • Self-Immolation: The cleavage unmasks an amino group on the PABC spacer, initiating a rapid, spontaneous 1,6-electronic elimination. This cascade releases carbon dioxide and an unstable quinone methide intermediate.

  • Payload Liberation: The fragmentation of the PABC spacer results in the liberation of the unmodified, fully active cytotoxic drug inside the target cell, where it can then exert its therapeutic effect.

Mal-VC-PAB_Mechanism cluster_extracellular Systemic Circulation / Extracellular cluster_intracellular Target Cell Cytoplasm / Lysosome ADC Antibody Mal-VC-PAB-Drug Internalization Internalization via Endocytosis ADC->Internalization 1. Binding & Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 2. Trafficking Cleavage VC Cleavage Lysosome->Cleavage 3. Enzymatic Cleavage SelfImmolation PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 4. Trigger Payload Active Drug Released SelfImmolation->Payload 5. Payload Release

Caption: Mechanism of ADC action via the Mal-VC-PAB linker.

Quantitative Data Summary

The stability and cleavage kinetics of the linker are critical determinants of an ADC's therapeutic index. Below is a summary of comparative data for VC-based linkers.

Table 1: Comparative Stability of VC-PABC-Based Linkers in Plasma

Linker TypeSpeciesMatrixHalf-Life (t½)Key FindingsReference
Val-Cit-PABCHumanPlasma>230 hoursHighly stable in human plasma.
Val-Cit-PABCMousePlasma~80 hoursSignificantly less stable due to cleavage by carboxylesterase 1c (Ces1c).
Val-Cit-PABCRatPlasmaUnstableSusceptible to enzymatic cleavage, similar to mouse plasma.
Val-Ala-PABCMouseSerum~23 hoursAlso shows instability in mouse models, though may be slightly improved over VC.
Tandem-CleavageMousePlasmaImprovedAddition of a blocking group (e.g., glucuronide) enhances stability.

Note: Stability can be highly dependent on the conjugation site on the antibody and the specific payload used.

Table 2: Enzymatic Cleavage Data

Linker SubstrateEnzymeParameterValueNotesReference
LysLys-AMCCathepsin Bkcat/KMHigher than VCFour LysLys-based linkers showed faster hydrolysis and higher selectivity for Cathepsin B.
Val-Cit-AMCCathepsin Bkcat/KM"Gold Standard"Commonly used benchmark for cleavable linkers.
cBu-Cit-LinkerCathepsin BVmax/KmSimilar to VCShowed greater dependence on Cathepsin B compared to the VC linker.

AMC (7-amino-4-methylcoumarin) is a fluorescent reporter used to measure cleavage rates.

Experimental Protocols

Evaluating an ADC with a this compound linker involves a series of well-defined biochemical and cell-based assays.

ADC_Evaluation_Workflow cluster_synthesis Phase 1: ADC Construction cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Evaluation Synthesis Linker-Payload Synthesis (Drug + VC-PAB-PNP) Conjugation Antibody Conjugation (mAb-SH + Mal-Linker-Drug) Synthesis->Conjugation Purification Purification & Characterization (SEC, HIC, MS) Conjugation->Purification Binding Binding Assay (ELISA, SPR, Flow Cytometry) Purification->Binding Test ADC Cleavage Linker Cleavage Assay (Cathepsin B) Purification->Cleavage Stability Plasma Stability Assay Purification->Stability Internalization Internalization Assay Binding->Internalization Cytotoxicity Cytotoxicity Assay (IC50) (MTT, CTG) Internalization->Cytotoxicity Xenograft Tumor Xenograft Model (Efficacy Study) Cytotoxicity->Xenograft Proceed if potent Tolerability Tolerability/Toxicity Study Xenograft->Tolerability

Caption: General experimental workflow for ADC development and evaluation.

This protocol is a generalized representation based on common chemical synthesis strategies.

  • Fmoc-VC-PABA Synthesis: Dissolve Fmoc-Val-Cit in a dichloromethane/methanol solvent mixture. Add 4-aminobenzyl alcohol and a coupling reagent like EEDQ. Stir the reaction at room temperature overnight. Purify the resulting Fmoc-VC-PABA solid.

  • Fmoc Deprotection: Dissolve the Fmoc-VC-PABA product in DMF and add a base such as piperidine or pyridine to remove the Fmoc protecting group, yielding H₂N-VC-PABA.

  • Maleimide Coupling: React the deprotected H₂N-VC-PABA with a maleimide-containing activated ester (e.g., Mc-OSu) in a suitable solvent like DMF to form the Mc-VC-PAB intermediate.

  • PNP Activation (if needed): The PAB alcohol can be activated by reacting it with p-nitrophenyl chloroformate to create the Mc-VC-PAB-PNP linker.

  • Payload Conjugation: React the Mc-VC-PAB-PNP linker with the cytotoxic drug (Payload-NH₂ or Payload-OH). The amine or hydroxyl group on the drug will displace the p-nitrophenyl group to form a stable carbamate or carbonate linkage. Purify the final Mc-VC-PAB-Payload product using chromatography.

  • Materials: ADC construct, Recombinant Human Cathepsin B, Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0), Quench Solution (e.g., Acetonitrile with an internal standard), 96-well plate.

  • Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS). Prepare the Cathepsin B enzyme solution in the assay buffer.

  • Reaction: In a 96-well plate, add the ADC solution to the assay buffer. Initiate the cleavage reaction by adding the Cathepsin B solution.

  • Incubation: Incubate the plate at 37°C. Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the reaction at each time point by adding the quench solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload versus the intact ADC. Calculate the cleavage rate and linker half-life under these conditions.

  • Cell Culture: Plate antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells.

  • Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors like MMAE).

  • Viability Measurement: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration. Calculate the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.

  • Model Establishment: Implant human tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into treatment groups: Vehicle control, isotype control ADC, and one or more dose levels of the therapeutic ADC.

  • Dosing: Administer the ADCs intravenously (IV) according to the planned schedule (e.g., single dose or multiple doses).

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice twice or thrice weekly as an indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a set period. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Key Considerations and Limitations

The successful application of the VC-PAB linker system requires careful consideration of its biochemical properties.

  • Species-Specific Stability: A significant challenge in preclinical development is the instability of the VC linker in rodent plasma, which can lead to premature payload release and off-target toxicity, potentially providing misleading efficacy and safety data. This necessitates careful selection of animal models or the use of modified linkers with improved stability for preclinical evaluation.

  • Enzyme Specificity: While designed for Cathepsin B, the VC linker can be cleaved by multiple proteases. This broad susceptibility can be advantageous, ensuring payload release even if Cathepsin B expression is low, but it also raises questions about selectivity. Conversely, premature cleavage by extracellular enzymes like human neutrophil elastase has been linked to off-target toxicities such as myelosuppression.

Linker_Cleavage_Factors cluster_cleavage Cleavage Environment Linker Val-Cit Linker Lysosome Intended (Lysosome) Linker->Lysosome Plasma Unintended (Plasma) Linker->Plasma CatB Cathepsin B (Primary Target) Lysosome->CatB OtherCats Other Cathepsins (K, L, S) Lysosome->OtherCats Elastase Neutrophil Elastase (Human) Plasma->Elastase Ces1c Carboxylesterase 1c (Mouse/Rat) Plasma->Ces1c

Caption: Factors influencing the cleavage of the Val-Cit linker.

Conclusion

The this compound linker represents a highly successful and clinically validated strategy for creating effective antibody-drug conjugates. Its design incorporates a stable antibody attachment method, a protease-sensitive trigger, and a self-immolative spacer to ensure controlled release of a cytotoxic payload within target cells. A thorough understanding of its mechanism, stability profile across different species, and the standardized protocols for its evaluation are essential for researchers and drug developers working to advance the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to Cathepsin B Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cathepsin B cleavable linkers, a critical component in the design of effective and safe antibody-drug conjugates (ADCs). We will delve into the core principles of their mechanism of action, compare the widely used valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) dipeptide linkers, and provide detailed experimental protocols for their evaluation.

Introduction: The Pivotal Role of Linkers in ADCs

Antibody-drug conjugates are a powerful class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a crucial determinant of an ADC's success.[3][] An ideal linker must remain stable in systemic circulation to prevent premature drug release and then be efficiently cleaved to release the active payload within the target tumor cells.[5]

Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in various tumor cells compared to normal tissues. This differential expression provides a strategic advantage for targeted drug delivery. Linkers incorporating specific peptide sequences recognized and cleaved by Cathepsin B have become a cornerstone of modern ADC design.

Mechanism of Action: Targeted Payload Release

The therapeutic action of an ADC with a Cathepsin B cleavable linker is a multi-step process that ensures precise payload delivery.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic drug. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis and trafficked to the lysosome.

  • Lysosomal Cleavage: The acidic environment of the lysosome and the high concentration of proteases, particularly Cathepsin B, facilitate the enzymatic cleavage of the dipeptide linker.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide often triggers a cascade of electronic events within a self-immolative spacer, such as p-aminobenzylcarbamate (PABC). This "self-immolation" ensures the release of the payload in its unmodified, fully active form.

  • Cytotoxic Effect: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization or damaging DNA.

A key advantage of this mechanism is the potential for a "bystander effect." If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.

Cathepsin_B_Cleavage_Pathway Mechanism of Action for Cathepsin B Cleavable Linker-based ADCs ADC ADC in Circulation (Stable Linker) TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell Targeting Binding ADC Binds to Cell Surface Antigen TargetCell->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome (Acidic pH, High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleaves Dipeptide Linker Lysosome->Cleavage SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease Cytotoxicity Payload Exerts Cytotoxic Effect PayloadRelease->Cytotoxicity Bystander Bystander Effect (Cell-Permeable Payload) PayloadRelease->Bystander

Mechanism of ADC action with a Cathepsin B cleavable linker.

Core Components: A Closer Look at Val-Cit and Val-Ala Linkers

The most widely utilized Cathepsin B cleavable linkers are based on the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are designed for selective cleavage within the lysosomal compartment.

The Val-Cit Linker

The Val-Cit linker is considered a gold standard in the field, used in several approved and clinical-stage ADCs. The citrulline residue is a key component, as it is recognized by Cathepsin B, leading to efficient cleavage. The Val-Cit dipeptide is typically coupled with a PABC self-immolative spacer to ensure the release of an unmodified payload.

The Val-Ala Linker

The Val-Ala linker is an alternative to Val-Cit and offers certain advantages. It is also cleaved by Cathepsin B and can be used in ADC development. A key benefit of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit, which can reduce the tendency for ADC aggregation, especially with lipophilic payloads. This allows for the potential to achieve a higher drug-to-antibody ratio (DAR).

Data Presentation: Quantitative Comparison of Val-Cit and Val-Ala Linkers

The selection between Val-Cit and Val-Ala linkers often involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Stability of Cathepsin B Cleavable Linkers

Linker TypeStability in Human PlasmaStability in Mouse PlasmaKey Considerations
Val-Cit High (Half-life > 230 days reported for one ADC)Lower stability due to susceptibility to carboxylesterase Ces1cInstability in mouse plasma can complicate preclinical evaluation.
Val-Ala HighGenerally more stable than Val-CitFavorable for preclinical studies in murine models.

Table 2: Cleavage Kinetics and Efficacy

Linker TypeCathepsin B Cleavage RateIn Vitro Cytotoxicity (IC₅₀)In Vivo Efficacy
Val-Cit Generally faster than Val-AlaPotent, with IC₅₀ values often in the low nanomolar range.Effective, but can be limited by instability in mouse models.
Val-Ala Efficient, though may be slower than Val-CitSimilar potency to Val-Cit in many cell lines.Can show improved efficacy in mouse models due to better stability.

Table 3: Physicochemical Properties

Linker TypeHydrophobicityTendency for AggregationAchievable Drug-to-Antibody Ratio (DAR)
Val-Cit HigherCan be a concern, especially with hydrophobic payloads.Typically lower to moderate.
Val-Ala LowerReduced aggregation compared to Val-Cit.Can achieve higher DARs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Cathepsin B cleavable linkers for ADCs.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a peptide linker to cleavage by Cathepsin B, often using a fluorometric method.

Materials:

  • Recombinant human Cathepsin B

  • Peptide linker substrate conjugated to a fluorophore (e.g., AMC) and a quencher

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0-6.0, containing DTT)

  • Activation Buffer (Assay buffer with a higher concentration of a reducing agent like DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Dilute recombinant Cathepsin B to a working concentration (e.g., 10-50 nM) in Activation Buffer and incubate for a specified time at room temperature.

  • Substrate Preparation: Prepare a stock solution of the peptide linker substrate in a suitable solvent like DMSO and then dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.

  • Assay Setup: To the wells of a 96-well plate, add the activated Cathepsin B solution. To initiate the reaction, add the peptide linker substrate solution. Include appropriate controls: a blank (substrate and buffer only) and an enzyme-only control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Subtract the background fluorescence of the blank from all readings. The increase in fluorescence over time is proportional to the rate of substrate cleavage.

In Vitro Cytotoxicity Assay (MTT/XTT)

These colorimetric assays are used to assess the potency of an ADC in killing cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Antibody-drug conjugate (ADC)

  • Control articles (unconjugated antibody, free cytotoxic payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Add the solutions to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

    • For XTT assay: Add the XTT reagent (and electron coupling agent) to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value.

ADC_Evaluation_Workflow Experimental Workflow for Evaluating ADC Efficacy start Start: ADC Candidate cleavage_assay Cathepsin B Cleavage Assay start->cleavage_assay stability_assay Plasma Stability Assay start->stability_assay cytotoxicity_assay In Vitro Cytotoxicity Assay start->cytotoxicity_assay data_analysis Data Analysis (Cleavage Rate, Half-life, IC50) cleavage_assay->data_analysis stability_assay->data_analysis cytotoxicity_assay->data_analysis in_vivo_studies In Vivo Efficacy Studies data_analysis->in_vivo_studies end Lead Candidate Selection in_vivo_studies->end

A typical workflow for the evaluation of an ADC.
Plasma Stability Assay

This assay assesses the stability of the ADC and the linker in plasma to predict its behavior in circulation.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., LC-MS, ELISA)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

  • Sample Preparation: Process the samples to separate the ADC from plasma proteins. This may involve affinity capture or other purification methods.

  • Quantification: Analyze the samples using a validated method like LC-MS or ELISA to determine the concentration of the intact ADC and/or the amount of released payload.

  • Data Analysis: Plot the concentration of the intact ADC over time to determine its stability profile and calculate its half-life in plasma.

Logical Relationships in Linker Design

The choice of a Cathepsin B cleavable linker is a multifactorial decision that impacts the overall performance of an ADC. The following diagram illustrates the key relationships between linker properties and ADC characteristics.

Linker_Design_Logic Logical Relationships in Linker Design LinkerType Linker Type (e.g., Val-Cit, Val-Ala) Hydrophobicity Hydrophobicity LinkerType->Hydrophobicity CleavageKinetics Cleavage Kinetics LinkerType->CleavageKinetics PlasmaStability Plasma Stability LinkerType->PlasmaStability DAR Drug-to-Antibody Ratio (DAR) Hydrophobicity->DAR can limit Aggregation Aggregation Tendency Hydrophobicity->Aggregation influences Efficacy Therapeutic Efficacy CleavageKinetics->Efficacy impacts PlasmaStability->Efficacy impacts Toxicity Systemic Toxicity PlasmaStability->Toxicity inversely related to DAR->Efficacy directly related to Aggregation->Efficacy can reduce

Interplay between linker properties and ADC performance.

Conclusion

Cathepsin B cleavable linkers, particularly the Val-Cit and Val-Ala dipeptides, are integral to the design of successful antibody-drug conjugates. The choice between these linkers depends on a careful consideration of the payload's properties, the desired pharmacokinetic profile, and the preclinical models used for evaluation. A thorough understanding of their mechanism of action, coupled with robust experimental validation, is essential for the development of next-generation ADCs with an improved therapeutic window. While Val-Cit has a longer history of use, Val-Ala presents a valuable alternative, especially for payloads prone to aggregation. The continued refinement of these and other cleavable linker technologies will undoubtedly lead to safer and more effective cancer therapies.

References

The Lynchpin of Targeted Therapy: A Technical Guide to the P-aminobenzyl Self-Immolative Spacer in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the monoclonal antibody (mAb) to the potent cytotoxic payload.[1] Among the various linker technologies, the p-aminobenzyl (PAB) self-immolative spacer has emerged as a cornerstone, integral to the design of numerous clinically approved and investigational ADCs.[2] This technical guide provides an in-depth exploration of the PAB spacer, detailing its mechanism of action, presenting key quantitative data, outlining essential experimental protocols, and visualizing the intricate processes involved.

Core Concept: The Self-Immolative Mechanism

The PAB spacer is a critical component of many cleavable linker systems, most notably in conjunction with an enzyme-labile trigger such as the dipeptide valine-citrulline (Val-Cit).[3] Its function is to ensure the efficient and traceless release of the payload in its native, unmodified form within the target cancer cell.[4] This process is predicated on a 1,6-elimination reaction, an electronic cascade that is initiated upon the cleavage of a promoiety.[2]

The sequence of events is as follows:

  • ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle rich in proteolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, enzymes such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the dipeptide trigger (e.g., Val-Cit).

  • Self-Immolation Cascade: The cleavage of the dipeptide unmasks the aniline nitrogen of the PAB spacer. This initiates a rapid and spontaneous 1,6-electronic cascade.

  • Payload Release: The 1,6-elimination results in the fragmentation of the PAB spacer, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.

This self-immolative process is crucial as it ensures that the released drug is fully active and can exert its cytotoxic effect. Any residual linker fragment attached to the payload could impede its pharmacological activity.

PAB Self-Immolation Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Cleavage Payload Release ADC Antibody-Linker-Payload Internalization Internalization (Endocytosis) ADC->Internalization Binding to cell surface antigen Lysosome Lysosome Internalization->Lysosome Trafficking Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Enzymatic_Cleavage ADC degradation Self_Immolation PAB Self-Immolation (1,6-Elimination) Enzymatic_Cleavage->Self_Immolation Unmasks PAB amino group Payload Active Payload Self_Immolation->Payload Byproducts CO2 + Aza-quinone methide Self_Immolation->Byproducts

Mechanism of action of an ADC with a PAB self-immolative spacer.

Data Presentation: Quantitative Comparison of Linker Performance

The choice of linker significantly impacts the stability, efficacy, and safety of an ADC. The following tables summarize key quantitative data comparing PAB-containing linkers with other linker technologies.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Linker TypeADCCell LineIC50 (pmol/L)Reference
Val-Cit-PABTrastuzumab-MMAEHER2+14.3
Val-Ala-PABTrastuzumab-MMAEHER2+92
Non-cleavableTrastuzumab-MMAEHER2+609
β-galactosidase-cleavableTrastuzumab-MMAEHER2+8.8
Sulfatase-cleavableHer2-ADCHER2+61 and 111

Table 2: Plasma Stability of ADCs with Different Linkers

Linker TypeADCSpeciesStability MetricReference
Val-Cit-PABcAC10-MMAEMouset½ ≈ 144 hours (6.0 days)
Val-Cit-PABcAC10-MMAECynomolgus Monkeyt½ ≈ 230 hours (9.6 days)
Val-CitGeneric ADCMouseHydrolyzed within 1 hour
Val-AlaGeneric ADCMouseHydrolyzed within 1 hour
Sulfatase-cleavableGeneric ADCMouse> 7 days
Silyl ether-based (acid-cleavable)MMAE conjugateHumant½ > 7 days
Hydrazone (acid-cleavable)Generic ADCHumant½ ≈ 2 days
Carbonate (acid-cleavable)Generic ADCHumant½ ≈ 36 hours

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of ADCs. The following sections provide methodologies for key assays.

Synthesis of a Val-Cit-PAB Linker Precursor (MC-Val-Cit-PAB-PNP)

This protocol outlines the synthesis of a common linker precursor, Maleimido-caproyl-Val-Cit-PAB-p-nitrophenyl carbonate, which can be subsequently conjugated to a payload.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Dissolve Fmoc-Val-Cit (1.0 equivalent) and p-aminobenzyl alcohol (2.0 equivalents) in a 2:1 mixture of dichloromethane and methanol.

  • Add 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ, 2.0 equivalents) to the reaction mixture.

  • Stir the solution at room temperature in the dark overnight.

  • Concentrate the solvent and wash the residue with diisopropyl ether to obtain the solid product.

Step 2: Fmoc Deprotection

  • Dissolve the Fmoc-protected intermediate in a solution of 20% piperidine in DMF.

  • Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF. The crude product can be used directly in the next step.

Step 3: Coupling with Maleimidocaproic Acid

  • Dissolve the deprotected Val-Cit-PAB-OH and 6-maleimidohexanoic acid N-succinimidyl ester (Mc-OSu) in DMF.

  • Stir the reaction at room temperature until completion.

  • Purify the product, Mc-Val-Cit-PAB-OH, by chromatography.

Step 4: Activation with p-Nitrophenyl Chloroformate

  • Dissolve Mc-Val-Cit-PAB-OH in an anhydrous solvent such as DMF or DCM.

  • Add pyridine or another suitable base.

  • Cool the solution to 0°C and add p-nitrophenyl chloroformate.

  • Stir the reaction at 0°C and then allow it to warm to room temperature.

  • Purify the final product, MC-Val-Cit-PAB-PNP, by silica gel chromatography.

Cathepsin B Cleavage Assay

This assay assesses the susceptibility of the linker to enzymatic cleavage, simulating the lysosomal environment.

Materials:

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.0, 2 mM DTT

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC) or the ADC of interest

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Prepare a stock solution of Cathepsin B and activate it in an activation buffer (e.g., sodium acetate buffer with DTT and EDTA) for 15 minutes at room temperature.

  • Substrate Preparation: Prepare a stock solution of the ADC or fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the activated Cathepsin B solution.

  • Initiate Reaction: Add the substrate solution to the wells containing the enzyme. Include appropriate controls (enzyme only, substrate only, and an inhibited enzyme control).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 348 nm excitation and 440 nm emission for AMC release).

  • Data Analysis: Determine the rate of cleavage from the linear portion of the fluorescence versus time plot.

Cathepsin B Cleavage Assay Workflow A Prepare Reagents (Enzyme, ADC/Substrate, Buffers) B Activate Cathepsin B A->B D Add ADC/Substrate to Initiate Reaction A->D C Add Activated Enzyme to 96-well Plate B->C C->D E Incubate at 37°C D->E F Measure Fluorescence Over Time E->F G Data Analysis (Calculate Cleavage Rate) F->G

Workflow for a Cathepsin B cleavage assay.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed both Ag+ and Ag- cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Treat the cells with the different concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

ADC Characterization by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC.

Materials:

  • HPLC system with a HIC column

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in phosphate buffer, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., phosphate buffer, pH 7, with a small percentage of isopropanol)

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in a compatible buffer like PBS.

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a gradient of increasing Mobile Phase B.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The different drug-loaded species of the ADC will separate based on their hydrophobicity, with higher DAR species eluting later. The average DAR can be calculated from the peak areas of the different species.

Conclusion

The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target cancer cells. Its predictable 1,6-elimination mechanism has been instrumental in the success of numerous ADCs. A thorough understanding of its function, coupled with rigorous experimental validation of linker stability and cleavage kinetics, is paramount for the development of safe and effective next-generation targeted cancer therapies. The protocols and data presented in this guide provide a framework for researchers and drug developers to advance their ADC programs with a solid foundation in the principles of self-immolative linker chemistry.

References

A Technical Guide to p-Nitrophenyl (PNP) Activated Carbonates for Drug Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of p-nitrophenyl (PNP) activated carbonates in drug conjugation chemistry. This methodology is a cornerstone in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs), offering a robust and versatile approach to linking therapeutic payloads to biomolecules. This document details the underlying chemistry, experimental protocols, and data-driven insights to empower researchers in this field.

Core Principles of PNP-Activated Carbonate Chemistry

p-Nitrophenyl (PNP) activated carbonates are highly reactive intermediates used to form stable carbamate (urethane) linkages with primary and secondary amines. The electron-withdrawing nature of the p-nitrophenyl group makes it an excellent leaving group, facilitating the nucleophilic attack by an amine on the carbonyl carbon. This reaction is efficient and proceeds under mild conditions, which is crucial for maintaining the integrity of sensitive biomolecules like antibodies.

The general reaction mechanism involves the nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the PNP-activated carbonate. This forms a tetrahedral intermediate which then collapses, releasing the p-nitrophenolate anion and forming a stable carbamate bond between the drug-linker and the biomolecule.

Quantitative Performance Data

The selection of a conjugation chemistry is often guided by its efficiency, stability, and the resulting product characteristics. The following tables summarize key quantitative data associated with PNP-activated carbonate chemistry, providing a basis for comparison with other common bioconjugation methods.

ParameterValue/RangeConditionsNotes
Reaction pH 7.0 - 9.0Aqueous buffersOptimal reactivity is generally observed in the slightly basic range (pH 8.0-8.5) where primary amines are deprotonated and more nucleophilic. However, higher pH also increases the rate of hydrolysis of the PNP-carbonate.
Reaction Time 1 - 4 hoursRoom TemperatureReaction times can be influenced by the specific reactants, their concentrations, and the pH of the reaction buffer.
Stability (Hydrolysis) Half-life decreases with increasing pHAqueous buffersPNP-activated carbonates are susceptible to hydrolysis, which competes with the desired amine reaction. This is more pronounced at pH values above 8.5.
Linkage Stability HighPhysiological conditionsThe resulting carbamate linkage is highly stable under physiological conditions, minimizing premature drug release.

Table 1: General Reaction Parameters for PNP-Activated Carbonate Conjugation

Analytical MethodPrincipleInformation Obtained
Hydrophobic Interaction Chromatography (HIC)-HPLC Separates molecules based on hydrophobicity. The addition of a drug payload increases the hydrophobicity of the antibody.Drug-to-Antibody Ratio (DAR) distribution and average DAR.[1][2][3][4][5]
Size-Exclusion Chromatography (SEC)-HPLC Separates molecules based on size.Detection of aggregation or fragmentation of the antibody-drug conjugate.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Precise mass of the conjugate, allowing for confirmation of drug loading and calculation of average DAR.
UV/Vis Spectroscopy Measures the absorbance of light at specific wavelengths.Can be used to estimate the average DAR by measuring the absorbance of the antibody and the drug at their respective maximum absorbance wavelengths.

Table 2: Common Analytical Techniques for Characterizing ADCs from PNP-Carbonate Conjugation

Experimental Protocols

Detailed and reproducible protocols are critical for the successful synthesis and purification of drug conjugates. The following sections provide step-by-step methodologies for key experimental procedures.

Protocol for Activation of a Hydroxyl-Containing Drug/Linker with p-Nitrophenyl Chloroformate

This protocol describes the creation of a PNP-activated carbonate on a molecule containing a hydroxyl group.

Materials:

  • Hydroxyl-containing drug or linker molecule

  • p-Nitrophenyl chloroformate (NPC)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous pyridine or other non-nucleophilic base (e.g., triethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing drug or linker in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine to the solution (typically 1.1 to 1.5 molar equivalents relative to the hydroxyl groups).

  • In a separate flask, dissolve p-nitrophenyl chloroformate (1.1 to 1.5 molar equivalents) in anhydrous DCM.

  • Add the p-nitrophenyl chloroformate solution dropwise to the cooled solution of the drug/linker and base.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting PNP-activated carbonate by flash column chromatography on silica gel.

Protocol for Conjugation of a PNP-Activated Drug to an Antibody

This protocol outlines the conjugation of a pre-activated drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4

  • PNP-activated drug-linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M glycine or Tris buffer)

  • Size-exclusion chromatography (SEC) column for buffer exchange and purification (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using an SEC column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Reaction Setup: Transfer the antibody solution to a reaction vessel and adjust the pH to 8.0-8.5 by adding a calculated amount of a basic buffer like sodium bicarbonate.

  • Drug-Linker Preparation: Immediately before use, dissolve the PNP-activated drug-linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess of the PNP-activated drug-linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize antibody denaturation.

  • Incubate the reaction at room temperature or 4°C with gentle mixing for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Add a molar excess of a quenching reagent (e.g., glycine or Tris) to react with any remaining active ester groups. Incubate for an additional 30 minutes.

  • Purification: Purify the resulting antibody-drug conjugate to remove unconjugated drug-linker and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol for ADC Purification and Characterization

Purification by Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DARs).

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HIC Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

  • HIC Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0

  • HPLC system

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Dilute the ADC sample with a high salt buffer to promote binding to the column.

  • Inject the sample onto the column.

  • Elute the different ADC species by applying a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm. Different peaks correspond to species with different DARs (higher DAR species are more hydrophobic and elute later).

Characterization to Determine Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute of an ADC.

By HIC-HPLC:

  • Run the purified ADC on an analytical HIC column as described above.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

By UV/Vis Spectroscopy:

  • Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug at 280 nm (ε_Drug,280_) and the drug at its maximum absorbance wavelength (ε_Drug,λmax_).

  • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_).

  • Calculate the average DAR using the following equations:

    • Concentration of Antibody (C_Ab_) = (A_280_ - (A_λmax_ × (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_

    • Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug,λmax_

    • Average DAR = C_Drug_ / C_Ab_

Visualizations: Mechanisms and Workflows

Visual representations are essential for understanding complex biochemical processes. The following diagrams, rendered in Graphviz DOT language, illustrate the key chemical transformations and workflows.

Caption: Reaction of a PNP-activated drug-linker with an antibody's amine group.

G Experimental Workflow for ADC Synthesis cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A 1. Antibody Buffer Exchange (into amine-free buffer) C 3. Mix Antibody and Drug-Linker (pH 8.0-8.5) A->C B 2. Prepare PNP-Activated Drug-Linker Stock Solution B->C D 4. Incubate (1-4h) C->D E 5. Quench Reaction (e.g., with glycine) D->E F 6. Purify ADC (Size-Exclusion Chromatography) E->F G 7. Characterize ADC (HIC-HPLC, MS, etc.) F->G G Simplified HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

An In-Depth Technical Guide to the Mal-VC-PAB-PNP Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Maleimide-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl (Mal-VC-PAB-PNP) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into the structure and function of each component, the mechanism of action for payload release, and detailed experimental protocols for synthesis, conjugation, and characterization.

Core Components and Their Functions

The this compound linker is a sophisticated chemical entity designed for the targeted and controlled release of cytotoxic payloads. It is comprised of four key functional units, each with a specific role in the overall performance of the ADC.

ComponentChemical NameFunction
Mal MaleimideProvides a reactive handle for covalent conjugation to the antibody, typically through the thiol groups of cysteine residues.
VC Valine-CitrullineA dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for targeted payload release.
PAB p-Aminobenzyl AlcoholA self-immolative spacer. Following the cleavage of the VC dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached payload in its active form.[3][4]
PNP p-Nitrophenyl CarbonateAn activated carbonate that serves as a good leaving group, facilitating the covalent attachment of the cytotoxic payload, which typically possesses a reactive amine or hydroxyl group.

Mechanism of Action: From Systemic Circulation to Payload Release

The elegant design of the this compound linker ensures that the potent cytotoxic drug remains inactive and securely attached to the antibody while in systemic circulation, minimizing off-target toxicity.[5] Upon reaching the target tumor cell, a cascade of events leads to the precise release of the payload.

Mal-VC-PAB-PNP_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_circ ADC with intact Mal-VC-PAB-Payload ADC_bound ADC binds to tumor antigen ADC_circ->ADC_bound Tumor Targeting Endosome Internalization via endocytosis ADC_bound->Endosome Lysosome Fusion with lysosome (acidic pH) Endosome->Lysosome Cleavage VC dipeptide cleavage Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Self_immolation PAB self-immolation (1,6-elimination) Cleavage->Self_immolation Payload_release Active Payload Released Self_immolation->Payload_release Cell_death Induction of Apoptosis Payload_release->Cell_death

Mechanism of action of an ADC with the this compound linker.

Quantitative Data on Linker Performance

The performance of an ADC is critically dependent on the properties of its linker. Below are tables summarizing key quantitative parameters for VC-based linkers.

Table 1: Comparative Enzymatic Cleavage of Peptide Linkers by Cathepsin B

Linker SequenceRelative Cleavage Rate (vs. Val-Cit)Reference
Val-Cit (VC)1.0
Val-Ala (VA)~0.5
Phe-Lys (FK)~30

Note: Data is representative and compiled from multiple sources. Actual rates can vary based on the full linker-payload structure and experimental conditions.

Table 2: In Vitro Stability of VC-PAB Linkers in Plasma

SpeciesPlasma Stability (t½)Key EnzymeReference
Human> 144 hoursLow carboxylesterase activity
Mouse< 24 hoursCarboxylesterase 1c (Ces1c)

This highlights a critical consideration for preclinical studies, as the instability in mouse plasma can lead to premature drug release and may not be representative of human pharmacokinetics.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development of ADCs. The following sections outline key experimental procedures.

Synthesis of the this compound Linker

The synthesis is a multi-step process involving standard peptide coupling and protection/deprotection chemistry.

Linker_Synthesis_Workflow start Fmoc-Val-Cit-PAB-OH step1 Couple Maleimidohexanoic acid start->step1 step2 Fmoc deprotection step1->step2 step3 Activation with p-nitrophenyl chloroformate step2->step3 end This compound step3->end

General workflow for the synthesis of the this compound linker.

A detailed, step-by-step synthesis protocol can be found in the supplementary materials of various research articles. Key steps generally involve:

  • Coupling: The maleimide moiety is introduced, often as maleimidohexanoic acid, to the N-terminus of the Val-Citrulline dipeptide.

  • Deprotection: The Fmoc protecting group on the valine is removed.

  • Activation: The p-aminobenzyl alcohol is activated with p-nitrophenyl chloroformate to form the reactive carbonate.

Characterization: The final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry to confirm identity and purity.

Conjugation to Antibody and Payload

The conjugation process involves two main stages: attachment of the payload to the linker and then conjugation of the drug-linker to the antibody.

ADC_Conjugation_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis Linker This compound DrugLinker Mal-VC-PAB-Payload Linker->DrugLinker Payload Payload (e.g., MMAE) Payload->DrugLinker Conjugation Conjugation to reduced thiols DrugLinker->Conjugation Antibody Antibody (mAb) Reduction Partial reduction of disulfide bonds (e.g., with TCEP) Antibody->Reduction Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification FinalADC Purified ADC Purification->FinalADC

References

The Hydrophobicity of Mal-VC-PAB-PNP: A Core Challenge in ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Maleimide-Val-Cit-PAB-PNP (Mal-VC-PAB-PNP) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. However, the inherent hydrophobicity of this linker system presents significant challenges that can impact the efficacy, safety, and manufacturability of ADCs. This technical guide provides a comprehensive overview of the hydrophobicity of this compound, its implications for ADC development, and strategies to mitigate its undesirable effects.

Understanding the this compound Linker

The this compound linker is a sophisticated chemical entity composed of four key functional units:

  • Maleimide (Mal): A reactive group that forms a stable covalent bond with thiol groups on cysteine residues of a monoclonal antibody (mAb).

  • Valine-Citrulline (VC): A dipeptide motif that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously releases the attached payload.

  • p-Nitrophenyl (PNP): A carbonate group that serves as a convenient attachment point for the cytotoxic drug and is a good leaving group during the drug conjugation process.

The sequential action of these components ensures that the cytotoxic payload remains attached to the antibody in systemic circulation and is efficiently released only after internalization into the target cancer cell.

The Challenge of Hydrophobicity

For a closely related and widely used linker-drug conjugate, MC-VC-PAB-MMAE, the calculated AlogP value is reported to be 4.79, indicating a high degree of hydrophobicity[1]. Given the structural similarities, it is highly probable that the this compound linker itself possesses a comparable level of hydrophobicity.

This inherent hydrophobicity has several critical implications for the development and performance of ADCs:

  • Aggregation: Hydrophobic interactions between ADC molecules can lead to the formation of soluble or insoluble aggregates. Aggregation is a major concern as it can reduce the therapeutic efficacy of the ADC, alter its pharmacokinetic profile, and potentially induce an immunogenic response.

  • Accelerated Clearance: Hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system (RES), leading to their rapid clearance from systemic circulation. This reduces the amount of ADC that reaches the tumor site, thereby diminishing its anti-cancer activity.

  • Reduced Therapeutic Index: The combination of decreased efficacy due to aggregation and rapid clearance, along with potential off-target toxicities, can result in a narrower therapeutic window for the ADC.

  • Manufacturing and Formulation Challenges: The poor aqueous solubility of hydrophobic ADCs can complicate the manufacturing process, requiring the use of organic co-solvents and specialized formulation strategies to maintain stability and prevent precipitation.

Quantitative Data on Hydrophobicity

To illustrate the impact of hydrophobicity, the following table summarizes qualitative and calculated data for the standard VC-PAB linker and its more hydrophilic, PEGylated derivatives.

Linker TypeCalculated logP*Expected Aqueous SolubilityImpact on ADC Aggregation
Standard VC-PabHighLowHigh propensity for aggregation
PEG4-VC-PabLowerImprovedReduced propensity for aggregation
PEG8-VC-PabLowestFurther ImprovedSignificantly reduced propensity for aggregation

Note: Specific calculated logP values for these linkers are not consistently reported across public databases and can vary depending on the algorithm used. The qualitative descriptors are based on the established principle that PEGylation increases hydrophilicity.

Mitigating Hydrophobicity: The Role of PEGylation

A widely adopted strategy to overcome the challenges associated with the hydrophobicity of the this compound linker is the incorporation of hydrophilic spacers, most commonly polyethylene glycol (PEG) chains. PEGylation involves chemically attaching PEG chains to the linker, which effectively masks its hydrophobic core and increases the overall hydrophilicity of the ADC.

The benefits of PEGylation include:

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG enhances the aqueous solubility of the ADC and sterically hinders the hydrophobic interactions that lead to aggregation.

  • Prolonged Circulation Half-Life: By reducing non-specific uptake and clearance, PEGylation can significantly extend the systemic circulation time of the ADC, allowing for greater tumor accumulation.

  • Enhanced Therapeutic Index: The improved pharmacokinetic profile and reduced aggregation can lead to a wider therapeutic window and a better overall safety and efficacy profile.

Various PEGylated versions of the VC-PAB-PNP linker are commercially available, such as Mal-Amide-PEG4-Val-Cit-PAB-PNP and Mal-amide-PEG8-Val-Cit-PAB-PNP, offering different lengths of the PEG spacer to fine-tune the hydrophilicity of the resulting ADC.

Experimental Protocols

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and reliable method to experimentally assess the hydrophobicity of a compound like this compound is through RP-HPLC. The retention time of the compound on a nonpolar stationary phase is directly related to its hydrophobicity.

Objective: To determine the relative hydrophobicity of this compound and its PEGylated analogues by measuring their retention times using a gradient RP-HPLC method.

Materials:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Samples: this compound, Mal-PEG4-VC-PAB-PNP, Mal-PEG8-VC-PAB-PNP dissolved in a suitable solvent (e.g., DMSO)

Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the sample solution onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Hold and Re-equilibration: Hold at 95% Mobile Phase B for 5 minutes, then return to initial conditions (5% Mobile Phase B) and re-equilibrate for 10 minutes before the next injection.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm or a wavelength where the p-nitrophenyl group absorbs).

  • Analysis: Record the retention time for each compound. A longer retention time indicates greater hydrophobicity.

Visualizing Key Processes

ADC Mechanism of Action

The following diagram illustrates the stepwise process of an ADC targeting a cancer cell, internalizing, and releasing its cytotoxic payload following cleavage of the VC-linker by Cathepsin B.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of VC-Linker Nucleus Nucleus Payload->Nucleus 5. Target Engagement (e.g., DNA damage) Apoptosis Apoptosis Nucleus->Apoptosis 6. Cell Death

Caption: Workflow of ADC binding, internalization, and payload release leading to apoptosis.

Experimental Workflow for Hydrophobicity Assessment

The diagram below outlines the key steps in determining the relative hydrophobicity of ADC linkers using RP-HPLC.

Hydrophobicity_Workflow cluster_prep Sample & System Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Interpretation Sample_Prep Dissolve Linkers (this compound & Analogues) in appropriate solvent Injection Inject Sample onto Column Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Column_Equil Equilibrate C18 RP-HPLC column with initial conditions Mobile_Phase_Prep->Column_Equil Column_Equil->Injection Gradient Apply Linear Gradient (e.g., 5% to 95% B) Injection->Gradient Detection Detect Eluting Compounds (UV Detector) Gradient->Detection Retention_Time Record Retention Time (RT) for each linker Detection->Retention_Time Comparison Compare RTs: Higher RT = Higher Hydrophobicity Retention_Time->Comparison

Caption: Experimental workflow for determining linker hydrophobicity via RP-HPLC.

Conclusion

The hydrophobicity of the this compound linker is a critical parameter that profoundly influences the developability and clinical performance of ADCs. While this linker offers the advantage of specific, enzyme-cleavable drug release, its inherent lipophilicity can lead to significant challenges, including aggregation, rapid clearance, and a narrowed therapeutic window. Strategies such as PEGylation have proven effective in mitigating these issues by enhancing the hydrophilicity of the ADC construct. A thorough understanding and experimental characterization of linker hydrophobicity are therefore essential for the rational design and successful development of next-generation antibody-drug conjugates.

References

Intracellular Release Mechanism of Payloads from VC-PAB Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular release mechanism of cytotoxic payloads from antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline (VC) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer. This linker system is a cornerstone of modern ADC design, enabling targeted drug delivery and controlled payload release within cancer cells. This guide details the enzymatic cleavage, self-immolative cascade, relevant signaling pathways, quantitative data, and key experimental protocols.

The VC-PAB Linker: A Platform for Conditional Payload Release

The VC-PAB linker is engineered for stability in systemic circulation and susceptibility to cleavage within the specific microenvironment of tumor cell lysosomes.[1] This conditional release is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[2] The linker's design incorporates three key components:

  • Valine-Citrulline (VC) Dipeptide: This dipeptide sequence serves as the recognition site for specific lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[3]

  • p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic payload. Following enzymatic cleavage of the VC linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified payload.

  • Payload: A potent cytotoxic agent designed to induce apoptosis or cell death upon release.

The Intracellular Journey and Release Cascade

The release of the payload from a VC-PAB-linked ADC is a multi-step process initiated by the binding of the ADC to its target antigen on the surface of a cancer cell.

ADC Internalization and Lysosomal Trafficking

The process begins with the ADC binding to a specific antigen on the tumor cell surface, which triggers receptor-mediated endocytosis.[4] The ADC-antigen complex is then internalized into an endosome. The endosome matures into a late endosome and subsequently fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are crucial for the subsequent payload release.[5]

ADC_Internalization_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization (Receptor-Mediated Endocytosis) Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Payload Free Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Target Engagement & Cytotoxicity Cleavage_Mechanism ADC ADC-VC-PAB-Payload Cleaved_Intermediate ADC-VC + HO-PAB-Payload ADC->Cleaved_Intermediate Cathepsin B Cleavage (in Lysosome) Payload Free Payload Cleaved_Intermediate->Payload 1,6-Elimination (Self-Immolation) Byproducts CO2 + Aromatic Remnant Cleaved_Intermediate->Byproducts CathepsinB_Upregulation cluster_pathways Signaling Pathways cluster_transcription Transcription Factors TGFB TGF-β Ets1 Ets1 TGFB->Ets1 NFKB NF-κB Sp1 Sp1 NFKB->Sp1 PI3K PI3K/Akt/mTOR Sp3 Sp3 PI3K->Sp3 CatB_Gene Cathepsin B Gene (CTSB) Ets1->CatB_Gene Sp1->CatB_Gene Sp3->CatB_Gene CatB_Protein Cathepsin B Protein CatB_Gene->CatB_Protein Transcription & Translation

References

Methodological & Application

Application Notes and Protocols for Mal-VC-PAB-PNP Synthesis and ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Maleimide-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate (Mal-VC-PAB-PNP) linker is a state-of-the-art, cleavable linker system widely employed in ADC development.

This document provides detailed application notes and protocols for the synthesis of the this compound linker and its subsequent conjugation to a cytotoxic payload and a monoclonal antibody for the development of ADCs.

Linker Characteristics and Mechanism of Action

The this compound linker is a multi-component system designed for controlled drug release within the target cancer cell. Its key features include:

  • Maleimide (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.

  • Valine-Citrulline (VC): A dipeptide motif that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[] This enzymatic cleavage ensures targeted payload release within the intracellular environment of the cancer cell.[]

  • p-Aminobenzyl Alcohol (PAB) self-immolative spacer: Following the enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination, leading to the release of the unmodified, active form of the cytotoxic payload.

  • p-Nitrophenyl (PNP) Carbonate: A highly reactive group that facilitates the efficient conjugation of the linker to amine-containing cytotoxic payloads.[2]

The mechanism of action of an ADC utilizing the Mal-VC-PAB linker is a sequential process that ensures targeted cytotoxicity while minimizing off-target effects.

Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process that involves the sequential assembly of its components. The following protocol is a comprehensive guide based on established methodologies for similar linkers.[3][4]

Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Fmoc-Val-Cit-PAB-OH cluster_1 Synthesis of H2N-Val-Cit-PAB-OH cluster_2 Synthesis of Mc-Val-Cit-PAB-OH cluster_3 Synthesis of this compound A Fmoc-Val-OSu C Fmoc-Val-Cit-OH A->C Coupling B L-Citrulline B->C E Fmoc-Val-Cit-PAB-OH C->E Coupling D p-Aminobenzyl alcohol D->E F Fmoc-Val-Cit-PAB-OH G H2N-Val-Cit-PAB-OH F->G Fmoc Deprotection H H2N-Val-Cit-PAB-OH J Mc-Val-Cit-PAB-OH H->J Coupling I Maleimidocaproic acid NHS ester I->J K Mc-Val-Cit-PAB-OH M This compound K->M Activation L p-Nitrophenyl chloroformate L->M ADC_Synthesis_Workflow cluster_0 Payload Conjugation cluster_1 Antibody Reduction cluster_2 ADC Conjugation cluster_3 Purification and Characterization A This compound C Mal-VC-PAB-Payload A->C Coupling B Amine-containing Payload (e.g., MMAE) B->C G Mal-VC-PAB-Payload D Monoclonal Antibody (mAb) E Reduced mAb (with free thiols) D->E TCEP or DTT F Reduced mAb H Antibody-Drug Conjugate (ADC) F->H Thiol-Maleimide Reaction G->H I Crude ADC J Purified ADC I->J Purification (e.g., SEC, HIC) K Characterization (DAR, Purity, etc.) J->K ADC_Mechanism cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload Cathepsin B Cleavage of VC Linker Apoptosis Apoptosis Payload->Apoptosis Induction

References

Application Notes and Protocols for the Conjugation of Mal-VC-PAB-PNP to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. The Mal-VC-PAB-PNP linker is a widely utilized, enzyme-cleavable linker system designed for targeted drug delivery.

This document provides a detailed protocol for the conjugation of a drug-loaded this compound linker to a monoclonal antibody. The maleimide (Mal) group facilitates covalent attachment to reduced cysteine residues on the antibody. The valine-citrulline (VC) dipeptide is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][2][3][4] Following enzymatic cleavage, the self-immolative p-aminobenzyl (PAB) spacer releases the active drug payload.[2] The p-nitrophenyl (PNP) carbonate group serves as a reactive handle for the prior attachment of a cytotoxic drug containing a primary or secondary amine.

Principle of the Method

The conjugation process involves a two-stage approach. First, the cytotoxic payload is attached to the this compound linker via the PNP carbonate group. This document assumes this drug-linker conjugate has been synthesized and purified. The second stage, which is the focus of this protocol, involves the conjugation of the pre-formed drug-linker construct to the monoclonal antibody. This is achieved through the selective reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (thiol) groups, followed by the covalent reaction of these thiols with the maleimide group of the drug-linker. This results in a stable thioether bond.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • Mal-VC-PAB-Drug Conjugate (pre-synthesized)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5

  • Quenching Reagent: N-acetylcysteine

  • Purification Columns (e.g., Sephadex G-25, Size-Exclusion Chromatography)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of the monoclonal antibody to generate free thiol groups for conjugation. The degree of reduction can be controlled by varying the concentration of the reducing agent and the reaction time to achieve the desired drug-to-antibody ratio (DAR).

  • Antibody Preparation : Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in conjugation buffer.

  • Reducing Agent Preparation : Prepare a fresh stock solution of TCEP or DTT in water.

  • Reduction Reaction : Add the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced. For a typical IgG1, there are four interchain disulfide bonds. A common starting point is a 2-10 molar excess of reducing agent per mole of antibody.

  • Incubation : Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time should be determined empirically for each antibody.

  • Removal of Reducing Agent : Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.

Protocol 2: Conjugation of Mal-VC-PAB-Drug to Reduced Antibody

This protocol details the reaction between the reduced antibody and the maleimide-containing drug-linker.

  • Drug-Linker Preparation : Dissolve the Mal-VC-PAB-Drug conjugate in DMSO to prepare a stock solution.

  • Conjugation Reaction : Add the drug-linker stock solution to the reduced antibody solution. A typical starting point is a 1.5 to 5-fold molar excess of the drug-linker over the available thiol groups.

  • Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching : Stop the reaction by adding a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to react with any excess maleimide groups. Incubate for 20 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and methods for its characterization.

  • Purification : Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Characterization :

    • Drug-to-Antibody Ratio (DAR) : Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the drug. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different DARs.

    • Aggregation : Assess the level of aggregation in the final ADC product using Size-Exclusion Chromatography (SEC).

    • Purity : Analyze the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

    • Binding Affinity : Evaluate the antigen-binding affinity of the ADC compared to the unconjugated antibody using methods such as ELISA or Surface Plasmon Resonance (SPR).

Quantitative Data Summary

ParameterRecommended RangePurpose
Antibody Concentration 1 - 10 mg/mLOptimal concentration for efficient reaction kinetics.
Reducing Agent (TCEP/DTT) Molar Excess 2 - 10 fold over mAbControls the number of reduced disulfide bonds and thus the final DAR.
Reduction Time 30 - 90 minutesAffects the extent of disulfide bond reduction.
Reduction Temperature 37°CStandard temperature for efficient reduction.
Drug-Linker Molar Excess 1.5 - 5 fold over available thiolsDrives the conjugation reaction to completion.
Conjugation Time 1 - 2 hours (RT) or overnight (4°C)Allows for efficient reaction between maleimide and thiol groups.
Conjugation pH 6.5 - 7.5Optimal pH for selective reaction of maleimide with thiols.
Expected DAR 2 - 4A common target for achieving a balance between efficacy and toxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis mAb Monoclonal Antibody reduction Antibody Reduction (TCEP/DTT) mAb->reduction 1-10 mg/mL drug_linker Mal-VC-PAB-Drug conjugation Conjugation drug_linker->conjugation DMSO stock reduction->conjugation Reduced mAb quenching Quenching (N-acetylcysteine) conjugation->quenching Crude ADC purification Purification (SEC/Dialysis) quenching->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization Purified ADC

Figure 1. Experimental workflow for the conjugation of a Mal-VC-PAB-Drug linker to a monoclonal antibody.

signaling_pathway cluster_conjugation Conjugation Chemistry cluster_release Intracellular Drug Release mAb_S_S Antibody Disulfide (mAb-S-S) mAb_SH Reduced Antibody (mAb-SH) mAb_S_S->mAb_SH Reduction (TCEP/DTT) adc Antibody-Drug Conjugate (ADC) mAb_SH->adc mal_linker Maleimide-Linker-Drug mal_linker->adc adc_internalized Internalized ADC adc->adc_internalized Tumor Cell Targeting & Internalization lysosome Lysosome (Cathepsin B) adc_internalized->lysosome cleaved_linker Cleaved Linker lysosome->cleaved_linker VC Cleavage drug_release Drug Release (Self-immolation) cleaved_linker->drug_release PAB Spacer active_drug Active Drug drug_release->active_drug

Figure 2. Chemical conjugation and intracellular drug release mechanism of a Mal-VC-PAB based ADC.

References

Application Notes and Protocols for Drug Conjugation to Mal-VC-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) or other targeting protein using the Maleimide-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate (Mal-VC-PAB-PNP) linker. This cleavable linker system is widely employed in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.

The this compound linker is designed for stability in systemic circulation and specific release of the cytotoxic payload within the target cancer cells. This is achieved through a multi-component system:

  • Maleimide (Mal): Enables covalent conjugation to sulfhydryl groups of cysteine residues on the antibody.

  • Valine-Citrulline (VC): A dipeptide sequence that is a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously decomposes to release the unmodified payload.[2][3]

  • p-Nitrophenyl Carbonate (PNP): An activated carbonate that serves as a reactive group for the efficient conjugation of the linker to amine- or hydroxyl-containing cytotoxic payloads.

The following sections detail the mechanism of action, experimental protocols, and characterization methods for ADCs constructed with the this compound linker.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a precise sequence of events, from systemic circulation to intracellular drug release.

Signaling Pathway of ADC Action

ADC_MOA cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC_circ Stable ADC in Circulation Tumor_cell Tumor Cell ADC_circ->Tumor_cell Tumor Targeting ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Binding Antigen Target Antigen Endosome Endosome ADC_bound->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking CathepsinB Cathepsin B Cleavage Linker Cleavage CathepsinB->Cleavage Enzymatic Action Drug_release Drug Release Cleavage->Drug_release Self-Immolation Apoptosis Apoptosis Drug_release->Apoptosis Induces

Caption: Mechanism of action of a this compound-linked ADC.

Experimental Protocols

This section provides a step-by-step guide for the conjugation of a drug to an antibody using the this compound linker.

Part 1: Preparation of the Drug-Linker Conjugate

This initial step involves the conjugation of the cytotoxic payload to the this compound linker.

Experimental Workflow for Drug-Linker Synthesis

Drug_Linker_Workflow Payload Payload with -NH2 or -OH group Reaction Reaction in Anhydrous DMF with DIPEA Payload->Reaction Linker This compound Linker->Reaction Purification Purification by Preparative RP-HPLC Reaction->Purification Analysis Purity Analysis by Analytical RP-HPLC and LC-MS Purification->Analysis Final_Product Purified Mal-VC-PAB-Drug Analysis->Final_Product

Caption: Workflow for the synthesis and purification of the drug-linker conjugate.

Protocol:

  • Reaction Setup:

    • Dissolve the amine- or hydroxyl-containing payload (1 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Add diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting payload is consumed.

  • Purification:

    • Purify the resulting Mal-VC-PAB-Drug conjugate by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Storage:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the product by LC-MS.

    • Pool the pure fractions and lyophilize to obtain the purified drug-linker as a solid.

    • Store the lyophilized product at -20°C or -80°C.

Part 2: Antibody-Drug Conjugation

This part describes the conjugation of the purified drug-linker to the antibody.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfide Bonds with TCEP mAb->Reduction Reduced_mAb Reduced mAb with Free Thiols Reduction->Reduced_mAb Conjugation Conjugation Reaction (pH 6.5-7.5) Reduced_mAb->Conjugation Drug_Linker Mal-VC-PAB-Drug Drug_Linker->Conjugation Quenching Quenching with N-acetylcysteine Conjugation->Quenching Purification Purification by SEC or TFF Quenching->Purification Final_ADC Purified Antibody-Drug Conjugate (ADC) Purification->Final_ADC

Caption: Workflow for the synthesis and purification of the antibody-drug conjugate.

Protocol:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.5. The buffer should be free of thiols.

  • Reduction of Interchain Disulfide Bonds:

    • Add a 2.5 to 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.

    • Incubate for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

  • Conjugation Reaction:

    • Dissolve the Mal-VC-PAB-Drug in a minimal amount of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO). The final concentration of the organic solvent in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

    • Add the drug-linker solution to the reduced antibody at a desired molar ratio (e.g., 5-10 equivalents per antibody).

    • Incubate for 1-2 hours at room temperature with gentle mixing. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol specificity.

  • Quenching:

    • Add N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

ParameterMethodTypical Values/ObservationsReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC)Average DAR of 2-4 for stochastic cysteine conjugation.
Reversed-Phase HPLC (RP-HPLC)Can separate light and heavy chains to determine drug load.
UV/Vis SpectroscopyCalculation based on the absorbance of the antibody and the drug.
Liquid Chromatography-Mass Spectrometry (LC-MS)Provides precise mass of the ADC, allowing for accurate DAR determination.
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC)Monomer purity should be >95%.
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)Should be below the limit of detection.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)IC50 values determined on target and non-target cell lines.
In Vitro Linker Stability Incubation in plasma followed by LC-MS analysisShould show minimal drug release in human plasma over time.
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)Should be comparable to the unconjugated antibody.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time.
Hydrolysis of the maleimide group.Ensure the pH of the conjugation buffer is between 6.5 and 7.5.
Insufficient molar excess of drug-linker.Increase the molar ratio of drug-linker to antibody.
ADC Aggregation High hydrophobicity of the drug-linker and/or high DAR.Reduce the DAR by decreasing the molar excess of the drug-linker.
Use of excessive organic co-solvent.Keep the final concentration of organic solvent (e.g., DMSO) below 10%.
Suboptimal buffer conditions.Optimize buffer pH and ionic strength; consider using stabilizing excipients.
Premature Drug Release in Plasma Instability of the Val-Cit linker in rodent plasma.Be aware that Val-Cit linkers can be prematurely cleaved by carboxylesterase 1c in mouse models. Consider using a linker with enhanced stability for preclinical rodent studies.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Mal-VC-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety.[1][2][3] An ADC with a low DAR may have reduced potency, while a high DAR can negatively affect its pharmacokinetics and increase toxicity.[1][3] Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the development and manufacturing of ADCs.

This document provides detailed application notes and protocols for calculating the DAR of ADCs utilizing the maleimide-valine-citrulline-p-aminobenzyl-p-nitrophenyl (Mal-VC-PAB-PNP) linker system. This linker is designed to be cleaved by intracellular proteases, such as Cathepsin B, releasing the cytotoxic payload within the target cell. The primary methods covered are Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Analytical Methodologies for DAR Determination

Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development.

A general workflow for the analytical characterization of ADCs to determine the DAR is outlined below.

ADC_DAR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting ADC ADC Sample (this compound) Prep Sample Preparation (e.g., Reduction, Deglycosylation) ADC->Prep UV_Vis UV-Vis Spectroscopy Prep->UV_Vis HIC HIC-HPLC Prep->HIC RP_HPLC RP-HPLC Prep->RP_HPLC MS Mass Spectrometry Prep->MS Data_Acq Data Acquisition (Absorbance, Chromatogram, Spectrum) UV_Vis->Data_Acq HIC->Data_Acq RP_HPLC->Data_Acq MS->Data_Acq DAR_Calc DAR Calculation (Weighted Average) Data_Acq->DAR_Calc Report Report Generation DAR_Calc->Report

General workflow for ADC DAR analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and convenient method for determining the average DAR. This technique relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct absorbance maxima.

Principle: By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), and knowing the extinction coefficients of both the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.

Experimental Protocol:

  • Determine Extinction Coefficients:

    • Prepare solutions of known concentrations for both the unconjugated antibody and the free drug.

    • Measure the absorbance of the antibody solution at 280 nm and the drug's maximum absorption wavelength (λmax).

    • Measure the absorbance of the drug solution at 280 nm and its λmax.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).

  • Sample Measurement:

    • Prepare the ADC sample in a suitable buffer.

    • Measure the absorbance of the ADC sample at 280 nm and the drug's λmax.

  • DAR Calculation:

    • Use the following system of equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug

      • A_λmax = ε_Ab,λmax * C_Ab + ε_Drug,λmax * C_Drug

    • Calculate the average DAR using the formula:

      • DAR = C_Drug / C_Ab

Data Presentation:

ParameterWavelength 1 (280 nm)Wavelength 2 (Drug λmax)
Extinction Coefficients
Antibody (ε_Ab)ε_Ab,280ε_Ab,λmax
Drug (ε_Drug)ε_Drug,280ε_Drug,λmax
ADC Absorbance A_280A_λmax
Calculated Concentrations C_AbC_Drug
Average DAR C_Drug / C_Ab

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR distribution and calculating the weighted average DAR for cysteine-linked ADCs. This method separates ADC species based on their hydrophobicity. As the number of conjugated drug molecules increases, the hydrophobicity of the ADC also increases, leading to stronger retention on the HIC column.

Principle: HIC separates molecules under non-denaturing conditions using a high salt mobile phase to promote interaction with a hydrophobic stationary phase. A decreasing salt gradient is then used to elute the ADC species in order of increasing hydrophobicity, with the unconjugated antibody (DAR0) eluting first, followed by ADCs with progressively higher DAR values.

HIC_Workflow cluster_hic HIC-HPLC Analysis cluster_data_hic Data Processing ADC_Sample Intact ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Gradient Decreasing Salt Gradient HIC_Column->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram with DAR0, DAR2, DAR4... Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation

Workflow for HIC-based DAR analysis.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in the mobile phase A starting buffer.

  • Instrumentation and Conditions:

    • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

    • Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 30 minutes).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the formula:

      • DAR = Σ(%Peak Area_i * DAR_i) / 100

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area% Peak Area
DAR0t_0A_0%A_0
DAR2t_2A_2%A_2
DAR4t_4A_4%A_4
DAR6t_6A_6%A_6
DAR8t_8A_8%A_8
Weighted Average DAR Calculated Value

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another common method for DAR determination, particularly for cysteine-linked ADCs. This technique typically involves the reduction of the ADC to separate the light and heavy chains.

Principle: RP-HPLC separates molecules based on their hydrophobicity. After reduction, the light chains (LC) and heavy chains (HC) are separated. The conjugated chains (e.g., LC-Drug1, HC-Drug1, HC-Drug2, HC-Drug3) are more hydrophobic and will have longer retention times than their unconjugated counterparts.

Experimental Protocol:

  • Sample Preparation (Reduction):

    • Incubate the ADC sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 30 minutes.

  • Instrumentation and Conditions:

    • Column: A reversed-phase column (e.g., C4 or C8) suitable for protein separations.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR for the light and heavy chains separately.

    • The total weighted average DAR is calculated using the formula:

      • DAR = (Σ(%Peak Area_LCi * DAR_LCi) + Σ(%Peak Area_HCi * DAR_HCi)) / 100

Data Presentation:

ChainSpeciesRetention Time (min)Peak Area% Peak Area
Light Chain LCt_LC0A_LC0%A_LC0
LC-Drug1t_LC1A_LC1%A_LC1
Heavy Chain HCt_HC0A_HC0%A_HC0
HC-Drug1t_HC1A_HC1%A_HC1
HC-Drug2t_HC2A_HC2%A_HC2
HC-Drug3t_HC3A_HC3%A_HC3
Weighted Average DAR Calculated Value

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly accurate method for determining the DAR and drug load distribution. It can be performed on the intact ADC or on the reduced light and heavy chains.

Principle: MS separates ions based on their mass-to-charge ratio (m/z). The mass of the conjugated drug molecule is known, and by measuring the mass of the different ADC species, the number of drugs attached to each antibody can be determined.

MS_Workflow cluster_ms LC-MS Analysis cluster_data_ms Data Processing ADC_Sample Intact or Reduced ADC LC_Separation LC Separation (optional) ADC_Sample->LC_Separation ESI_Source Electrospray Ionization LC_Separation->ESI_Source Mass_Analyzer Mass Analyzer (e.g., TOF) ESI_Source->Mass_Analyzer Raw_Spectrum Raw Mass Spectrum Mass_Analyzer->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution DAR_Calculation Weighted Average DAR Calculation Deconvolution->DAR_Calculation

Workflow for LC-MS-based DAR analysis.

Experimental Protocol:

  • Sample Preparation:

    • The ADC sample may be analyzed intact or after reduction and/or deglycosylation to simplify the mass spectrum.

    • The sample is typically desalted online before introduction into the mass spectrometer.

  • Instrumentation and Conditions:

    • LC System: UHPLC system for separation.

    • MS System: High-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

    • Ionization: Electrospray ionization (ESI) is commonly used.

  • Data Analysis:

    • The raw mass spectrum is deconvoluted to obtain the masses of the different ADC species.

    • The relative abundance of each species is determined from the deconvoluted spectrum.

    • The weighted average DAR is calculated based on the relative abundances of the different drug-loaded species.

Data Presentation:

DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR0M_0%A_0
DAR1M_1%A_1
DAR2M_2%A_2
DAR3M_3%A_3
DAR4M_4%A_4
.........
Weighted Average DAR Calculated Value

Summary and Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Absorbance measurement at two wavelengthsSimple, rapid, and requires minimal equipment.Provides only the average DAR, not the distribution. Requires distinct absorbance maxima for the antibody and drug.
HIC-HPLC Separation based on hydrophobicityProvides DAR distribution under non-denaturing conditions. High resolution for different DAR species.May not be suitable for all types of ADCs. Incompatible with MS due to high salt concentrations.
RP-HPLC Separation based on hydrophobicity after reductionProvides information on drug distribution on light and heavy chains. Orthogonal to HIC.Denaturing conditions. May not be suitable for intact ADC analysis.
Mass Spectrometry Measurement of mass-to-charge ratioHighly accurate and provides detailed information on DAR distribution and drug load. Can identify different drug-loaded forms.Requires specialized and expensive instrumentation. Data analysis can be complex.

The selection of the most appropriate method for DAR determination will depend on the specific requirements of the analysis, including the stage of development, the nature of the ADC, and the level of characterization needed. For routine analysis and process monitoring, UV-Vis and HIC-HPLC are often employed, while LC-MS is typically used for in-depth characterization and reference standard establishment.

References

Application Notes and Protocols for the Analytical Characterization of Mal-VC-PAB-PNP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule drug. The Maleimide-Valine-Citrulline-p-aminobenzyl-p-nitrophenyl carbonate (Mal-VC-PAB-PNP) linker is a critical component in many ADCs, designed to be stable in circulation and release the active drug payload upon internalization into target cancer cells. Comprehensive analytical characterization of ADCs utilizing this linker is paramount to ensure their safety, efficacy, and quality.[1][2]

These application notes provide a detailed overview of the key analytical methods for the characterization of this compound ADCs, including protocols for determining the drug-to-antibody ratio (DAR), analyzing aggregation and charge variants, quantifying residual free drug, and assessing linker stability.

Key Analytical Methods for this compound ADC Characterization

A panel of orthogonal analytical techniques is essential for the comprehensive characterization of these complex biomolecules. The primary methods include:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.[3][4][5]

  • Mass Spectrometry (MS): For accurate mass determination, confirmation of conjugation, and DAR analysis.

  • Size Exclusion Chromatography (SEC): To quantify aggregates, monomers, and fragments.

  • Imaged Capillary Isoelectric Focusing (iCIEF): For the analysis of charge variants.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify residual free drug and for DAR determination under reducing and denaturing conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) based assays: To assess the in vitro and in vivo stability of the VC-PAB linker.

Data Presentation: Summary of Quantitative Data

The following tables summarize typical quantitative data obtained from the analytical characterization of a this compound ADC.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodParameter MeasuredTypical Value
Hydrophobic Interaction Chromatography (HIC)Average DAR3.5 - 4.5
Distribution of DAR species (DAR0, DAR2, DAR4, DAR6, DAR8)Peak area % for each species
Mass Spectrometry (Native MS)Average DAR3.6
Mass of conjugated and unconjugated antibodyConfirms successful conjugation
Reversed-Phase HPLC (reduced ADC)Average DAR3.8
DAR of light and heavy chainsProvides site-specific information

Table 2: Purity and Impurity Analysis

Analytical MethodParameter MeasuredSpecification
Size Exclusion Chromatography (SEC)% Monomer> 95%
% High Molecular Weight Species (Aggregates)< 5%
% Low Molecular Weight Species (Fragments)< 1%
Imaged Capillary Isoelectric Focusing (iCIEF)% Main IsoformReport
% Acidic VariantsReport
% Basic VariantsReport
Reversed-Phase HPLC% Residual Free Drug< 0.1%

Table 3: Stability Assessment

AssayConditionParameter MeasuredTypical Result
In Vitro Plasma StabilityIncubation in human plasma at 37°C% Intact ADC over time> 90% after 7 days
Free drug releaseMinimal increase over time
In Vivo Stability (murine model)Pharmacokinetic studyADC clearanceReport
Change in DAR over timeGradual decrease

Experimental Protocols

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol describes a generic method for determining the average DAR and the distribution of drug-loaded species of a this compound ADC.

Materials:

  • HIC Column (e.g., Butyl, Phenyl)

  • HPLC system with UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • ADC sample

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Monitor the absorbance at 280 nm.

  • Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

HIC_Workflow ADC_Sample ADC Sample Injection Inject onto HIC Column ADC_Sample->Injection Gradient Apply Salt Gradient (High to Low Salt) Injection->Gradient Elution Detection UV Detection (280 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks (DAR0, DAR2, DAR4...) Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Workflow for DAR analysis by HIC.
Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines the use of SEC to separate and quantify aggregates and fragments from the monomeric ADC.

Materials:

  • SEC Column (e.g., silica-based with hydrophilic coating)

  • HPLC or UHPLC system with UV detector

  • Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8)

  • ADC sample

Protocol:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject 10-50 µg of the ADC sample.

  • Elute with the isocratic mobile phase.

  • Monitor the absorbance at 280 nm.

  • High molecular weight species (aggregates) will elute first, followed by the monomer, and then low molecular weight species (fragments).

  • Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

SEC_Workflow ADC_Sample ADC Sample Injection Inject onto SEC Column ADC_Sample->Injection Isocratic_Elution Isocratic Elution Injection->Isocratic_Elution Separation Detection UV Detection (280 nm) Isocratic_Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks (Aggregate, Monomer, Fragment) Chromatogram->Peak_Integration Quantification Quantify % of Each Species Peak_Integration->Quantification

Workflow for aggregation analysis by SEC.
Residual Free Drug Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol describes a method to quantify the amount of unconjugated, free cytotoxic drug in the ADC preparation.

Materials:

  • RP-HPLC Column (e.g., C18)

  • HPLC system with UV or MS detector

  • Mobile Phase A: Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water)

  • Mobile Phase B: Organic solvent (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile)

  • ADC sample

  • Free drug standard

Protocol:

  • Prepare a standard curve of the free drug.

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

  • Inject a known amount of the ADC sample.

  • Elute with a gradient of increasing Mobile Phase B to separate the hydrophobic free drug from the protein components.

  • Monitor the absorbance at a wavelength specific to the drug molecule.

  • Quantify the amount of free drug in the sample by comparing its peak area to the standard curve.

Free_Drug_Analysis_Workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Standard_Curve Prepare Free Drug Standard Curve Quantification Quantify Free Drug vs. Standard Curve Standard_Curve->Quantification ADC_Sample ADC Sample Injection Inject onto RP-C18 Column ADC_Sample->Injection Gradient_Elution Apply Organic Solvent Gradient Injection->Gradient_Elution Detection UV/MS Detection Gradient_Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Chromatogram->Quantification

Workflow for free drug analysis by RP-HPLC.
In Vitro Linker Stability Assay

This protocol provides a framework for assessing the stability of the this compound linker in plasma.

Materials:

  • ADC sample

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

  • Sample purification method (e.g., affinity chromatography)

Protocol:

  • Incubate the ADC sample in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the mixture.

  • Purify the ADC from the plasma matrix.

  • Analyze the purified ADC by LC-MS to determine the average DAR.

  • Analyze the plasma supernatant to quantify the amount of released free drug.

  • Plot the change in average DAR and the increase in free drug over time to assess linker stability. The Val-Cit linker is known to be susceptible to cleavage by carboxylesterases, which can be more pronounced in mouse plasma.

Linker_Stability_Pathway cluster_incubation In Vitro Incubation cluster_analysis Time-Point Analysis cluster_results Stability Assessment ADC_Plasma ADC in Plasma (37°C) Aliquots Collect Aliquots (0, 24, 48... hrs) ADC_Plasma->Aliquots Purification Purify ADC Aliquots->Purification LCMS_Analysis LC-MS Analysis Purification->LCMS_Analysis DAR_Change Monitor DAR Change LCMS_Analysis->DAR_Change Free_Drug Quantify Free Drug Release LCMS_Analysis->Free_Drug

Workflow for in vitro linker stability assay.

Conclusion

The analytical methods and protocols described provide a robust framework for the comprehensive characterization of this compound ADCs. A thorough understanding and implementation of these techniques are crucial for ensuring the development of safe, effective, and high-quality antibody-drug conjugates for therapeutic use. The use of orthogonal methods is highly recommended to gain a complete picture of the ADC's critical quality attributes.

References

In Vitro Cathepsin B Cleavage Assay for VC-PAB Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (VC) dipeptide linked to a p-aminobenzyl carbamate (PAB) spacer is a critical component in the design of modern antibody-drug conjugates (ADCs).[1] This linker system is engineered to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This targeted cleavage mechanism ensures the controlled release of cytotoxic payloads within cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.[1]

These application notes provide detailed protocols for conducting in vitro Cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of VC-PAB-based linkers. The methodologies described herein are essential for the screening and characterization of ADC candidates during drug development.

Data Presentation

The following tables summarize representative quantitative data for the Cathepsin B-mediated cleavage of various peptide linkers. It is important to note that specific kinetic parameters can be proprietary and may vary based on the specific payload and experimental conditions.[1]

Table 1: Comparative In Vitro Cleavage of ADC Linkers

ParameterN3-VC-Pab-Payload (Cleavable)Non-Cleavable Linker-Payload
Incubation with Cathepsin B
Substrate Concentration1 µM1 µM
Cathepsin B Concentration20 nM20 nM
Incubation Time4 hours4 hours
% Payload Release>90%<5%
Cleavage Rate (pmol/min)150<1
Incubation in Human Plasma
Incubation Time72 hours72 hours
% Payload Release<10%<2%

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results for a specific N3-VC-Pab-pnp construct may vary.[1]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Source: Adapted from representative data.

Experimental Protocols

Two primary methods for assessing Cathepsin B cleavage of VC-PAB linkers are detailed below: a fluorescence-based assay for high-throughput screening and kinetic analysis, and an HPLC-based assay for direct quantification of cleavage products.

Protocol 1: Fluorescence-Based Cathepsin B Cleavage Assay

This protocol describes a kinetic assay to determine the Michaelis-Menten constants (Km and kcat) for the cleavage of a fluorogenic VC-PAB substrate.

Materials:

  • Recombinant Human Cathepsin B

  • VC-PAB-fluorophore substrate (e.g., conjugated to 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC))

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)

  • Stop Solution: 100 mM Sodium Chloroacetate in 100 mM Acetate Buffer, pH 4.3

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the VC-PAB-fluorophore substrate in DMSO.

    • Prepare serial dilutions of the substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

    • Activate Cathepsin B by diluting it to the desired concentration (e.g., 10-50 nM) in Activation Buffer and incubating for 15 minutes at room temperature.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of each substrate dilution.

    • Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of the highest substrate concentration.

    • Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use excitation/emission wavelengths appropriate for the fluorophore (e.g., 360/460 nm for AMC).

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Protocol 2: HPLC-Based Cathepsin B Cleavage Assay

This protocol allows for the direct measurement of the parent ADC and the released payload.

Materials:

  • ADC construct with a VC-PAB linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0

  • Activation Buffer: 30 mM DTT, 15 mM EDTA in water

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC system with a C18 column

Procedure:

  • Enzyme Activation:

    • Add 5 µL of Cathepsin B stock solution to 10 µL of Activation Buffer and incubate for 15 minutes at room temperature.

  • Reaction Setup:

    • Dilute the activated enzyme solution with 1.5 mL of pre-heated (37°C) Assay Buffer.

    • Initiate the reaction by adding a stock solution of the ADC to a final concentration of approximately 46 µM.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an excess of cold Quenching Solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the intact ADC, the released payload, and any intermediates.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the payload.

  • Data Analysis:

    • Calculate the percentage of payload release at each time point by integrating the peak areas of the released payload and the intact ADC.

    • Determine the half-life of the ADC cleavage.

Visualizations

ADC Signaling and Payload Release

The following diagram illustrates the mechanism of action of an ADC with a VC-PAB linker, from binding to a cancer cell to the release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Tumor_Antigen Tumor Cell Antigen ADC->Tumor_Antigen Binding ADC_Internalized Internalized ADC Tumor_Antigen->ADC_Internalized Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Trafficking Cleavage VC-PAB Cleavage ADC_Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Catalysis Payload Released Payload Cleavage->Payload Self-immolation DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Induces

Caption: Mechanism of ADC action with a VC-PAB linker.

Experimental Workflow for Kinetic Fluorometric Assay

The diagram below outlines the key steps in the kinetic fluorometric assay for determining the enzymatic parameters of Cathepsin B cleavage.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_measurement 3. Kinetic Measurement cluster_analysis 4. Data Analysis Prep_Substrate Prepare serial dilutions of VC-PAB-Fluorophore Add_Substrate Add substrate dilutions to initiate reaction Prep_Substrate->Add_Substrate Activate_Enzyme Activate Cathepsin B with DTT Add_Enzyme Add activated Cathepsin B to wells Activate_Enzyme->Add_Enzyme Incubate Incubate at 37°C in fluorescence reader Add_Enzyme->Incubate Add_Substrate->Incubate Controls Include Blank and Enzyme-only controls Read_Fluorescence Measure fluorescence intensity over time Incubate->Read_Fluorescence Calc_V0 Calculate initial velocity (V₀) from slopes Read_Fluorescence->Calc_V0 Plot_Data Plot V₀ vs. [Substrate] Calc_V0->Plot_Data MM_Fit Fit data to Michaelis-Menten equation Plot_Data->MM_Fit Determine_Kinetics Determine Km, Vmax, and kcat MM_Fit->Determine_Kinetics

Caption: Workflow for the kinetic fluorometric Cathepsin B cleavage assay.

References

Application Notes and Protocols for Plasma Stability Assay of Mal-VC-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component influencing the ADC's efficacy and safety profile. The maleimide-valine-citrulline-p-aminobenzyl-p-nitrophenyl (Mal-VC-PAB-PNP) linker system is a widely utilized cleavable linker designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into target tumor cells.

Assessment of ADC stability in plasma is a crucial step in preclinical development to ensure that the ADC remains intact in circulation and minimizes off-target toxicity due to premature drug release.[1][2] This document provides a detailed protocol for conducting an in vitro plasma stability assay for ADCs utilizing the this compound linker. The primary methods for analysis covered are Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed characterization of the ADC and Enzyme-Linked Immunosorbent Assay (ELISA) for a higher-throughput quantification of conjugated ADC.

Mechanism of this compound Linker Instability in Plasma

The maleimide group in the linker is susceptible to a retro-Michael reaction, which can lead to the deconjugation of the linker-payload from the antibody.[3][4] Additionally, the succinimide ring formed after conjugation can undergo hydrolysis.[4] Another key instability pathway for maleimide-based ADCs in plasma is the transfer of the linker-payload to thiol-containing proteins, most notably serum albumin, which is abundant in plasma. This transfer results in a decrease in the drug-to-antibody ratio (DAR) of the ADC and the formation of albumin-drug adducts. The valine-citrulline dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B, a process that should ideally occur within the target cell. However, some level of enzymatic degradation in the plasma can also contribute to linker instability.

Experimental Protocols

This section details the methodologies for preparing plasma, conducting the incubation study, and analyzing the stability of the this compound ADC using LC-MS and ELISA.

Plasma Preparation
  • Source: Obtain plasma from the desired species (e.g., human, mouse, rat, cynomolgus monkey). Commercially available pooled plasma with anticoagulant (e.g., EDTA, heparin) is recommended.

  • Handling: Thaw frozen plasma at 37°C in a water bath. Once thawed, centrifuge at approximately 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Storage: Use the plasma immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

In Vitro Plasma Incubation
  • ADC Preparation: Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, dilute the ADC stock solution into the prepared plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours). The 0-hour time point serves as the baseline control.

  • Sample Storage: Immediately after collection, store the aliquots at -80°C until analysis to halt any further degradation.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing ADC stability by providing information on the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

  • Immunoaffinity Capture (IAC):

    • To isolate the ADC from the complex plasma matrix, use an immunoaffinity capture method.

    • Couple an anti-human IgG (Fc-specific) antibody to magnetic beads or a chromatography resin.

    • Incubate the plasma samples with the beads/resin to capture the ADC.

    • Wash the beads/resin extensively with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove non-specifically bound proteins.

    • Elute the captured ADC using an acidic elution buffer (e.g., 0.1% formic acid). Neutralize the eluate immediately with a basic buffer (e.g., 1M Tris-HCl, pH 8.0).

  • LC-MS Analysis:

    • Chromatography: Perform reverse-phase high-performance liquid chromatography (RP-HPLC) on the purified ADC sample.

      • Column: Use a column suitable for intact protein analysis (e.g., a C4 or C8 column with a wide pore size of ≥300 Å).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Develop a suitable gradient to elute the different ADC species (e.g., 5-95% B over 30 minutes).

      • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Mass Spectrometry:

      • Instrument: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

      • Ionization: Electrospray Ionization (ESI) in positive ion mode.

      • Data Acquisition: Acquire data over a mass range appropriate for the ADC (e.g., m/z 1000-4000).

    • Data Analysis:

      • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (DAR0, DAR2, DAR4, etc.).

      • Calculate the average DAR at each time point by taking the weighted average of the different DAR species. The relative abundance of each species can be determined from the peak intensities in the deconvoluted spectrum.

ELISA provides a higher-throughput method to quantify the amount of drug-conjugated ADC remaining in the plasma over time. A sandwich ELISA format is commonly used.

  • Plate Coating:

    • Coat a 96-well high-binding ELISA plate with a capture antibody that specifically binds to the ADC's monoclonal antibody (e.g., an anti-idiotypic antibody or the target antigen).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBST: PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 3-5% BSA in PBST) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation:

    • Wash the plate.

    • Add diluted plasma samples and a standard curve of the ADC to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add a detection antibody that recognizes the payload part of the ADC. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Incubate for 1 hour at room temperature.

  • Substrate Addition and Reading:

    • Wash the plate.

    • Add a suitable HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the ADC standards.

    • Determine the concentration of conjugated ADC in the plasma samples from the standard curve.

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Data Presentation

The quantitative data generated from the plasma stability assay should be summarized in clear and structured tables for easy comparison.

Table 1: Average Drug-to-Antibody Ratio (DAR) of this compound ADC in Plasma Over Time (LC-MS Analysis)

Time (hours)Average DAR% DAR Remaining
03.8100%
13.797.4%
63.592.1%
243.181.6%
482.771.1%
722.463.2%
1441.950.0%

Table 2: Percentage of Intact Conjugated this compound ADC in Plasma Over Time (ELISA Analysis)

Time (hours)Concentration (µg/mL)% Intact ADC Remaining
0100.0100%
198.298.2%
693.593.5%
2485.185.1%
4875.675.6%
7268.368.3%
14455.455.4%

Visualizations

Diagrams illustrating the experimental workflow and the degradation pathway of the ADC in plasma are provided below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results plasma Source Plasma incubation Incubate ADC in Plasma @ 37°C plasma->incubation adc ADC Stock Solution adc->incubation sampling Collect Samples at Time Points (0-144h) incubation->sampling iac Immunoaffinity Capture sampling->iac For LC-MS elisa ELISA Analysis sampling->elisa For ELISA lcms LC-MS Analysis iac->lcms dar Average DAR vs. Time lcms->dar intact_adc % Intact ADC vs. Time elisa->intact_adc

Caption: Experimental workflow for the in vitro plasma stability assay.

degradation_pathway IntactADC Intact ADC (Antibody-S-Mal-VC-PAB-PNP) DeconjugatedAb Deconjugated Antibody (Antibody-SH) IntactADC->DeconjugatedAb Retro-Michael Reaction AlbuminAdduct Albumin Adduct (Albumin-S-Mal-VC-PAB-PNP) IntactADC->AlbuminAdduct Thiol Exchange FreePayload Free Payload (this compound) PlasmaAlbumin Plasma Albumin (Albumin-SH) PlasmaAlbumin->AlbuminAdduct

Caption: Degradation pathways of a this compound ADC in plasma.

References

Application Notes and Protocols for RPLC-MS Characterization of Antibody-Drug Conjugates with VC-PAB Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety. The valine-citrulline (VC) p-aminobenzylcarbamate (PAB) linker is a widely used cleavable linker designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells, where it is cleaved by lysosomal proteases like Cathepsin B.

Accurate characterization of ADCs is crucial for ensuring their quality, consistency, and safety. Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RPLC-MS) is a powerful analytical technique for the comprehensive characterization of ADCs, including the determination of the drug-to-antibody ratio (DAR), identification of different drug-loaded species, and assessment of impurities. This document provides detailed application notes and protocols for the characterization of ADCs featuring VC-PAB linkers using RPLC-MS.

Principle of RPLC-MS for ADC Characterization

Reversed-phase liquid chromatography separates molecules based on their hydrophobicity. In the context of ADCs, the addition of a hydrophobic drug-linker moiety to the antibody increases its overall hydrophobicity. This allows for the separation of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) as well as the separation of light and heavy chains after reduction of the ADC. Mass spectrometry provides accurate mass measurements, enabling the unambiguous identification of these species and the calculation of the average DAR.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality RPLC-MS data. The following protocols describe the reduction and deglycosylation of ADCs prior to analysis.

2.1.1. Reduction of Interchain Disulfide Bonds

This protocol is for the analysis of the individual light and heavy chains of the ADC to determine the drug distribution on each chain.

Materials:

  • Antibody-Drug Conjugate (ADC) sample (typically 1 mg/mL)

  • Dithiothreitol (DTT) stock solution (1 M in water)

  • Tris buffer (50 mM, pH 8.0)

  • Formic acid (for quenching)

  • Acetonitrile

Procedure:

  • To 20 µL of the ADC sample, add 2 µL of 1 M DTT to achieve a final concentration of approximately 100 mM. For partial reduction, a lower concentration of DTT (e.g., 20 mM) and shorter incubation time can be used.[1]

  • Incubate the mixture at 37°C for 30 minutes.[2]

  • To stop the reduction reaction, add formic acid to a final concentration of 0.1-0.5%.[3]

  • Dilute the sample with a solution of 0.1% formic acid in 15% acetonitrile before injection.[3]

2.1.2. Deglycosylation of ADC (Optional)

Deglycosylation can simplify the mass spectra by removing the heterogeneity caused by different glycoforms, making it easier to interpret the data and calculate the DAR.[4]

Materials:

  • ADC sample

  • PNGase F enzyme

  • Reaction buffer (provided with the enzyme)

Procedure:

  • Follow the manufacturer's protocol for the PNGase F enzyme. Typically, this involves incubating the ADC with the enzyme at 37°C for a specified period.

  • The deglycosylated ADC can then be subjected to reduction as described in section 2.1.1 or analyzed intact.

RPLC-MS Analysis

2.2.1. Liquid Chromatography Conditions

The following table outlines typical RPLC conditions for the analysis of reduced ADCs. These parameters may need to be optimized for specific ADCs and LC systems.

ParameterValue
Column Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters BioResolve RP mAb Polyphenyl)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-60% B over 20-30 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 60 - 80°C
Injection Volume 1 - 5 µL
Detection UV at 280 nm and Mass Spectrometry

2.2.2. Mass Spectrometry Conditions

The following table provides general mass spectrometry parameters. These should be optimized for the specific instrument being used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Mass Range 500 - 4000 m/z
Capillary Voltage 3500 - 4500 V
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 500°C

Data Analysis and Presentation

Drug-to-Antibody Ratio (DAR) Calculation

The average DAR is a critical quality attribute of an ADC. It is calculated from the RPLC-MS data of the reduced ADC by determining the relative abundance of the different drug-loaded light and heavy chains.

The formula for calculating the average DAR is as follows:

DAR = [ (Σ Peak Area of Light Chain with Drug) / (Σ Peak Area of all Light Chains) ] * (Number of conjugation sites on Light Chain) + [ (Σ Peak Area of Heavy Chain with Drug) / (Σ Peak Area of all Heavy Chains) ] * (Number of conjugation sites on Heavy Chain)

Alternatively, a weighted average calculation based on the peak areas of each species can be used.

Quantitative Data Summary

The following tables present representative quantitative data obtained from the RPLC-MS analysis of a reduced ADC with a VC-PAB linker.

Table 1: Light Chain Species

SpeciesObserved Mass (Da)Relative Abundance (%)
Light Chain (LC)23,50040
LC + 1 Drug-Linker24,75060

Table 2: Heavy Chain Species

SpeciesObserved Mass (Da)Relative Abundance (%)
Heavy Chain (HC)50,00010
HC + 1 Drug-Linker51,25030
HC + 2 Drug-Linkers52,50050
HC + 3 Drug-Linkers53,75010

Table 3: Average DAR Calculation

ChainWeighted Average Drug Load
Light Chain0.6
Heavy Chain1.6
Average DAR 4.4

Visualizations

ADC Structure with VC-PAB Linker

ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Linker VC-PAB Linker cluster_Payload Cytotoxic Payload mAb IgG1 HC1 Heavy Chain HC2 Heavy Chain LC1 Light Chain LC2 Light Chain Linker Maleimide-Val-Cit-PAB HC1->Linker Cysteine Residue Payload Drug (e.g., MMAE) Linker->Payload

Caption: Structure of an Antibody-Drug Conjugate with a VC-PAB linker.

RPLC-MS Experimental Workflow

RPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis RPLC-MS Analysis cluster_DataAnalysis Data Analysis ADC_Sample ADC Sample Reduction Reduction (DTT) ADC_Sample->Reduction Deglycosylation Deglycosylation (PNGase F) (Optional) Reduction->Deglycosylation RPLC Reversed-Phase Liquid Chromatography Deglycosylation->RPLC MS Mass Spectrometry RPLC->MS Deconvolution Deconvolution of Mass Spectra MS->Deconvolution DAR_Calc DAR Calculation Deconvolution->DAR_Calc

Caption: Experimental workflow for RPLC-MS characterization of ADCs.

VC-PAB Linker Cleavage Mechanism

Linker_Cleavage ADC mAb Val-Cit-PAB Drug Lysosome Lysosome (Cathepsin B) ADC:linker->Lysosome Proteolytic Cleavage Released_Drug Free Drug Lysosome->Released_Drug Release

Caption: Cleavage mechanism of the VC-PAB linker in the lysosome.

Conclusion

RPLC-MS is an indispensable tool for the detailed characterization of ADCs with VC-PAB linkers. The protocols and methods outlined in this document provide a robust framework for determining critical quality attributes such as the drug-to-antibody ratio and the distribution of drug-loaded species. Careful sample preparation and optimization of LC-MS parameters are essential for obtaining high-quality, reproducible data, which is fundamental for the successful development and manufacturing of these complex biotherapeutics.

References

Application Note: Molecular Weight Analysis of Mal-VC-PAB-MMAE Antibody-Drug Conjugates using MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences both efficacy and safety. Therefore, accurate characterization of the molecular weight and DAR is essential during ADC development and manufacturing.

This application note provides a detailed protocol for the analysis of a cysteine-linked ADC, using Trastuzumab as a model antibody, conjugated with the cytotoxic agent Monomethyl Auristatin E (MMAE) via a Maleimide-Valine-Citrulline-p-aminobenzyl (Mal-VC-PAB) linker. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is presented as a rapid and reliable method for determining the molecular weight of the ADC's light and heavy chains, enabling the calculation of the drug distribution and average DAR.[1][2]

Principle

The Mal-VC-PAB linker is designed to be stable in circulation and release the MMAE payload upon internalization into target cells. The valine-citrulline dipeptide is cleavable by lysosomal proteases like Cathepsin B. For MALDI-TOF analysis, the interchain disulfide bonds of the ADC are reduced to separate the light and heavy chains. This simplifies the mass spectrum and allows for a more precise determination of the number of drug-linker molecules conjugated to each chain. The mass of the unconjugated light and heavy chains is compared to the masses of the conjugated chains to determine the DAR.[3]

Materials and Methods

Materials
  • ADC: Trastuzumab-Mal-VC-PAB-MMAE (cysteine-linked)

  • Unconjugated Antibody: Trastuzumab

  • Reducing Agent: 1 M dithiothreitol (DTT) in water

  • Desalting: C4 ZipTips (e.g., Millipore)

  • MALDI Matrix: Sinapinic acid (SA)

  • Matrix Solvent: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA) in water

  • MALDI Target Plate

  • Pipettes and tips

Experimental Protocol

3.2.1. Antibody Reduction

  • Reconstitute the lyophilized ADC and unconjugated Trastuzumab in deionized water to a concentration of 1-5 mg/mL.[4]

  • To 20 µg of the antibody solution, add DTT to a final concentration of 50 mM.

  • Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the interchain disulfide bonds.

3.2.2. Sample Desalting

  • Equilibrate a C4 ZipTip by aspirating and dispensing 10 µL of 100% ACN, followed by 10 µL of 50% ACN / 0.1% TFA, and finally 10 µL of 0.1% TFA in water. Repeat the water wash.

  • Load the reduced antibody sample onto the ZipTip by slowly aspirating and dispensing the entire volume about 10-15 times.

  • Wash the bound protein by aspirating and dispensing 10 µL of 0.1% TFA in water. Repeat the wash step twice.

  • Elute the desalted, reduced antibody by dispensing 2-5 µL of the matrix solution (see 3.2.3) directly onto the MALDI target plate spot.

3.2.3. MALDI Sample Spotting (Dried-Droplet Method)

  • Prepare a saturated solution of sinapinic acid in 50% ACN / 0.1% TFA.

  • Mix the desalted, reduced antibody eluate (from step 3.2.2) with an equal volume of the matrix solution.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely at room temperature, forming a crystalline matrix with the embedded analyte.[1]

3.2.4. MALDI-TOF MS Data Acquisition

  • Calibrate the mass spectrometer using a protein standard mixture appropriate for the mass range of the light (~25 kDa) and heavy (~50 kDa) chains.

  • Acquire mass spectra in positive ion linear mode.

  • Typical mass range for analysis: 20,000 to 60,000 m/z.

  • Laser intensity should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.

  • Average multiple laser shots (e.g., 500-1000 shots) from different positions within the spot to obtain a representative spectrum.

Data Analysis
  • Process the acquired spectra using the instrument's data analysis software.

  • Identify the mass peaks corresponding to the unconjugated light chain (LC) and heavy chain (HC).

  • Identify the series of peaks for the conjugated LC and HC, where each subsequent peak corresponds to the addition of one drug-linker moiety (e.g., LC+1, HC+1, HC+2, etc.).

  • Calculate the average DAR using the following formula, taking into account the relative intensity (I) of each peak:

    Average DAR = Σ(n * I_n) / Σ(I_n)

    Where 'n' is the number of drug-linker molecules on a chain and 'I_n' is the intensity of the corresponding peak. A separate calculation is performed for the light and heavy chains, and the results are summed to obtain the total average DAR for the ADC.

Expected Results

The MALDI-TOF spectrum of the reduced unconjugated Trastuzumab should show two main peaks corresponding to the light chain (~23.5 kDa) and the heavy chain (~50.8 kDa). The spectrum of the reduced Trastuzumab-Mal-VC-PAB-MMAE will exhibit a series of peaks for both the light and heavy chains, representing different drug-loaded species.

The following tables summarize the expected molecular weights.

Table 1: Molecular Weights of ADC Components

ComponentMolecular Weight (Da)
Trastuzumab (unconjugated)~145,500
Trastuzumab Light Chain (LC)~23,500
Trastuzumab Heavy Chain (HC)~50,800
Mal-VC-PAB-MMAE drug-linker~1316.63

Table 2: Expected Molecular Weights of Conjugated Chains

SpeciesCalculationExpected Molecular Weight (Da)
LC-~23,500
LC + 1 Drug23,500 + 1316.63~24,817
HC-~50,800
HC + 1 Drug50,800 + 1316.63~52,117
HC + 2 Drugs50,800 + 2 * 1316.63~53,433
HC + 3 Drugs50,800 + 3 * 1316.63~54,750

Note: The exact molecular weights can vary slightly due to post-translational modifications.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_maldi MALDI-TOF Analysis cluster_data Data Processing start Start: ADC Sample reduction 1. Reduction (e.g., 50mM DTT, 37°C, 30 min) start->reduction desalting 2. Desalting (C4 ZipTip) reduction->desalting matrix 3. Matrix Co-crystallization (Sinapinic Acid) desalting->matrix analysis 4. MALDI-TOF MS (Positive Linear Mode) matrix->analysis spectrum 5. Spectrum Analysis (Identify LC, HC, and conjugated species) analysis->spectrum dar_calc 6. DAR Calculation (Based on peak intensities) spectrum->dar_calc end End: Average DAR dar_calc->end

Caption: Experimental workflow for MALDI-TOF analysis of ADCs.

Conclusion

MALDI-TOF mass spectrometry provides a rapid and effective method for the characterization of ADCs. The protocol outlined in this application note allows for the straightforward determination of the molecular weights of the reduced light and heavy chains of Mal-VC-PAB-MMAE conjugated Trastuzumab. This data is crucial for calculating the drug distribution and average DAR, which are essential parameters for ensuring the quality, consistency, and efficacy of ADC therapeutics. While providing lower resolution than LC-MS methods, MALDI-TOF is an invaluable tool for high-throughput screening and routine quality control.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-VC-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Maleimide-VC-PAB-PNP linkers to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?

A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] This range is crucial because it facilitates the specific and efficient reaction between the maleimide group of the linker and the thiol groups on the reduced antibody. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1] Below pH 6.5, the reaction rate decreases significantly as the thiol group is less likely to be in its reactive thiolate anion form. Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive for conjugation.[1][2] Additionally, side reactions with primary amines, such as those on lysine residues, become more prevalent at higher pH values.[1]

Q2: How does the molar ratio of Mal-VC-PAB-PNP to the antibody affect conjugation efficiency?

A2: The molar ratio of the maleimide linker to the thiol groups on the antibody is a critical parameter for achieving the desired drug-to-antibody ratio (DAR). A molar excess of the this compound linker is generally recommended to drive the conjugation reaction to completion. For labeling proteins, a 10- to 20-fold molar excess of a maleimide-dye is a common starting point. However, the optimal ratio can be influenced by factors such as steric hindrance, especially with larger molecules. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a larger nanobody required a 5:1 ratio for the best results. It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the ideal conditions for your specific antibody and linker-payload combination.

Q3: My this compound linker has been stored for a while. Could this be the cause of low conjugation efficiency?

A3: Yes, improper storage or prolonged storage of the this compound linker can lead to its degradation and subsequent low conjugation efficiency. The maleimide group is susceptible to hydrolysis, especially in the presence of moisture. To maintain its reactivity, the linker should be stored in an anhydrous solvent such as DMSO or DMF. Aqueous solutions of maleimides are not recommended for long-term storage. Always refer to the manufacturer's instructions for recommended storage conditions and shelf life.

Q4: What are the common causes of antibody aggregation during and after conjugation?

A4: Antibody aggregation is a common issue in ADC development and can be triggered by several factors. The conjugation of hydrophobic payloads, like many cytotoxic drugs, to the antibody surface can expose hydrophobic patches that promote self-association and aggregation. Unfavorable buffer conditions, such as incorrect salt concentrations, can also lead to aggregation. Furthermore, performing the conjugation at a pH that is close to the antibody's isoelectric point can reduce its solubility and induce aggregation. The addition of organic solvents to solubilize the linker-payload can also contribute to this problem.

Q5: How can I accurately determine the drug-to-antibody ratio (DAR) of my final conjugate?

A5: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC and can be determined using several analytical techniques. Hydrophobic Interaction Chromatography (HIC-HPLC) is a widely used method for analyzing the DAR distribution. Other common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which provides precise molecular weight information for accurate DAR determination.

Troubleshooting Guides

Issue 1: Low or No Conjugation Detected
Potential Cause Troubleshooting Steps
Inefficient Antibody Reduction Ensure complete removal of the reducing agent (e.g., DTT) before adding the maleimide linker, as it will compete for the maleimide. Use a desalting column for efficient removal. Confirm the generation of free thiols using Ellman's reagent. Optimize the concentration of the reducing agent (e.g., DTT or TCEP) and incubation time and temperature.
Maleimide Hydrolysis Prepare fresh solutions of the this compound linker in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the linker in aqueous buffers for extended periods.
Suboptimal Reaction pH Verify that the pH of the conjugation buffer is within the optimal range of 6.5-7.5. Prepare fresh buffer and confirm its pH before starting the reaction.
Thiol Re-oxidation Degas buffers to remove dissolved oxygen, which can promote the re-formation of disulfide bonds. Consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. Work with solutions on ice when possible to slow down the oxidation process.
Incorrect Stoichiometry Perform a titration experiment with varying molar excesses of the this compound linker to find the optimal ratio for your antibody.
Issue 2: High Levels of Aggregation in the Final Product
Potential Cause Troubleshooting Steps
Hydrophobicity of the Linker-Payload Consider using a more hydrophilic linker or modifying the existing linker with hydrophilic moieties like PEG. The attachment of lipophilic payloads can increase the tendency for aggregates to form to minimize exposure to the aqueous environment.
Unfavorable Buffer Conditions Screen different buffer systems and salt concentrations to identify conditions that enhance the solubility of the ADC. Avoid buffers where the pH is close to the isoelectric point of the antibody.
High Protein Concentration Perform the conjugation reaction at a lower antibody concentration to reduce intermolecular interactions.
Presence of Organic Solvents Minimize the amount of organic solvent (used to dissolve the linker-payload) in the final reaction mixture. Add the linker-payload solution slowly to the antibody solution with gentle mixing to avoid localized high concentrations.
Conjugation Process Consider immobilizing the antibody on a solid support during conjugation to physically separate the antibody molecules and prevent aggregation.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to minimize aggregation and maleimide hydrolysis.
Maleimide:Thiol Molar Ratio 2:1 to 20:1An excess of maleimide drives the reaction to completion; the optimal ratio is system-dependent.
Antibody Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.
Reaction Time 1 - 4 hoursSufficient time for the reaction to proceed to completion; can be extended at lower temperatures.

Experimental Protocols

Protocol 1: Antibody Reduction with Dithiothreitol (DTT)

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS)

  • Dithiothreitol (DTT) solution (e.g., 100 mM in water)

  • Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS) containing 1 mM DTPA (PBSD)

Procedure:

  • To 4.8 mL of the antibody solution (10 mg/mL), add 600 µL of the borate buffer.

  • Add 600 µL of the 100 mM DTT solution to the antibody mixture.

  • Gently mix and incubate the reaction at 37°C for 30 minutes.

  • Immediately after incubation, remove the excess DTT by passing the solution through a desalting column equilibrated with PBSD.

  • Collect the protein fraction and determine the concentration of the reduced antibody and the number of free thiols (e.g., using Ellman's reagent).

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol outlines the conjugation of the maleimide-containing linker to the generated thiol groups on the antibody.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • This compound linker solution (e.g., 10 mM in anhydrous DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.2, with 1 mM DTPA)

  • Quenching solution (e.g., 100 mM N-acetylcysteine or cysteine in PBS)

Procedure:

  • Adjust the concentration of the reduced antibody to 2.5 mg/mL with the conjugation buffer and chill on ice.

  • Prepare the this compound linker solution. The volume required should be calculated to achieve the desired molar excess over the antibody's free thiols (e.g., 10-fold molar excess).

  • Add the linker solution to the chilled, reduced antibody solution with gentle and continuous mixing.

  • Incubate the reaction mixture on ice for 1 hour, protected from light.

  • To stop the reaction, add a 20-fold molar excess of the quenching solution over the maleimide linker and incubate for an additional 20 minutes.

  • Purify the resulting Antibody-Drug Conjugate (ADC) using a desalting column or size-exclusion chromatography to remove unreacted linker and quenching agent.

Visualizations

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_purification1 Purification cluster_conjugation Conjugation cluster_purification2 Final Purification mAb Monoclonal Antibody (mAb) DTT DTT Addition mAb->DTT Incubate @ 37°C Reduced_mAb Reduced mAb (with free thiols) DTT->Reduced_mAb Desalting1 Desalting Column Reduced_mAb->Desalting1 Remove excess DTT Linker This compound Linker-Payload Desalting1->Linker Add Linker @ pH 6.5-7.5 ADC Antibody-Drug Conjugate (ADC) Linker->ADC Desalting2 Desalting/SEC Column ADC->Desalting2 Remove excess linker Final_ADC Purified ADC Desalting2->Final_ADC Linker_Mechanism cluster_conjugation Thiol-Maleimide Conjugation cluster_cleavage Intracellular Cleavage cluster_release Drug Release Antibody_Thiol Antibody-SH Maleimide_Linker Maleimide-VC-PAB-PNP-Drug Antibody_Thiol->Maleimide_Linker Michael Addition (pH 6.5-7.5) Thiosuccinimide_Adduct Thiosuccinimide Adduct Maleimide_Linker->Thiosuccinimide_Adduct Cathepsin_B Cathepsin B (in Lysosome) Thiosuccinimide_Adduct->Cathepsin_B VC Cleavage PAB_Drug PAB-PNP-Drug Cathepsin_B->PAB_Drug Self_Immolation 1,6-Elimination (Self-immolation) PAB_Drug->Self_Immolation Free_Drug Free Drug Self_Immolation->Free_Drug

References

Technical Support Center: Aggregation of Mal-VC-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in Antibody-Drug Conjugates (ADCs) utilizing the Maleimide-Valine-Citrulline-p-aminobenzyloxycarbonyl-p-nitrophenyl (Mal-VC-PAB-PNP) linker system.

Understanding the Aggregation Challenge

Aggregation of ADCs is a critical issue that can compromise product stability, efficacy, and safety by potentially increasing immunogenicity and altering pharmacokinetic properties.[1][2][3] The this compound linker, often paired with hydrophobic cytotoxic payloads, significantly increases the overall hydrophobicity of the antibody, making it a primary driver of aggregation.[4][5] This guide provides a systematic approach to diagnosing and mitigating these aggregation issues during your experiments.

Troubleshooting Guide: Diagnosing and Resolving Aggregation

If you observe precipitation, visible particles, or an increase in high molecular weight species (HMWS) in your ADC preparation, use the following guide to identify and address the potential causes.

Symptom Potential Cause Recommended Action
Precipitation/Cloudiness During Conjugation High Hydrophobicity of Linker-Payload: The this compound linker combined with a hydrophobic drug is poorly soluble in aqueous buffers.1. Incorporate a Co-solvent: Introduce a minimal amount (e.g., 5-10%) of a water-miscible organic co-solvent like DMSO or DMF to the reaction to improve solubility. Note that excessive organic solvent can also promote aggregation.2. Optimize Linker-Payload Concentration: Avoid overly concentrated stock solutions of the linker-payload.
Unfavorable Buffer Conditions: The pH of the conjugation buffer may be close to the antibody's isoelectric point (pI), reducing its solubility.1. Buffer Screening: Test a range of buffer systems (e.g., histidine, phosphate) and pH values to find the optimal conditions for your specific antibody.2. Adjust Ionic Strength: Modulate the salt concentration in your buffer, as both too low and too high concentrations can cause aggregation.
Increased HMWS by SEC Post-Conjugation High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic linker-payloads increases the ADC's propensity to aggregate.1. Reduce Molar Excess of Linker-Payload: Titrate down the molar equivalents of the this compound linker-payload used in the conjugation reaction to target a lower average DAR (typically 2 to 4).2. Purification: Employ chromatographic methods like Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with the desired DAR.
Intermolecular Cross-linking: Physical proximity of antibody molecules during the conjugation process can lead to aggregation.1. Immobilize the Antibody: Perform the conjugation with the antibody immobilized on a solid-phase support (e.g., affinity resin). This keeps the antibodies physically separated, preventing them from aggregating. The ADC is then released into a stabilizing buffer.
Aggregation During Formulation or Storage Suboptimal Formulation Buffer: The final storage buffer lacks the necessary components to maintain ADC stability.1. Incorporate Stabilizing Excipients: Screen and add stabilizers to your formulation. Common choices include: * Surfactants: Polysorbate 20 or 80 (typically 0.01% to 0.1%) to prevent surface-induced aggregation. * Sugars: Sucrose or trehalose to provide thermal and long-term stability. * Amino Acids: Arginine or histidine to improve solubility and stability.
Physical Stress: Freeze-thaw cycles and mechanical stress (e.g., agitation) can induce aggregation.1. Controlled Freezing/Thawing: Flash-freeze aliquots and thaw them rapidly at room temperature when needed. Avoid repeated freeze-thaw cycles.2. Gentle Handling: Minimize agitation and vigorous mixing during handling and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation for this compound ADCs?

A1: The primary drivers are rooted in the physicochemical properties of the ADC components and the process conditions:

  • Increased Hydrophobicity: The conjugation of the hydrophobic this compound linker and its associated cytotoxic payload is the most significant factor. This modification can expose hydrophobic patches on the antibody surface, leading to self-association.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased overall hydrophobicity and a greater tendency to aggregate.

  • Conjugation and Formulation Conditions: Suboptimal pH, ionic strength, the use of organic co-solvents, and physical stress can all destabilize the ADC and promote the formation of aggregates.

Q2: How can I modify the linker to reduce the aggregation of my ADC?

A2: To reduce aggregation, you can increase the hydrophilicity of the linker system. A widely adopted strategy is PEGylation, which involves incorporating polyethylene glycol (PEG) chains as spacers within the linker. PEG forms a hydration shell around the ADC, which can mask hydrophobic regions, increase solubility, and reduce intermolecular interactions that lead to aggregation.

Q3: What is a typical Drug-to-Antibody Ratio (DAR) for this compound ADCs, and how does it affect aggregation?

A3: For ADCs conjugated to native cysteine or lysine residues, the average DAR is often targeted between 2 and 4. While a higher DAR can increase the potency of an ADC, it also significantly increases its hydrophobicity and, consequently, its tendency to aggregate. Studies have shown that ADCs with very high DARs (e.g., 8-10) can suffer from rapid clearance from circulation due to aggregation and uptake in the liver. It is crucial to balance the desired potency with acceptable levels of aggregation and favorable pharmacokinetic properties.

Q4: Which analytical techniques are best for detecting and quantifying ADC aggregation?

A4: A multi-pronged approach using orthogonal techniques is recommended for a comprehensive assessment of aggregation.

  • Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying high molecular weight species (aggregates).

  • Analytical Ultracentrifugation (AUC): A highly sensitive technique for detecting and quantifying different aggregate species based on their sedimentation profiles.

  • Dynamic Light Scattering (DLS): Useful for detecting the presence of aggregates and monitoring changes in particle size distribution over time, especially during formulation screening.

Technique Principle Information Provided Typical Use
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Quantitative percentage of monomer, dimer, and higher-order aggregates.Routine QC, stability testing, process development.
Analytical Ultracentrifugation (AUC) Measures sedimentation rate in a centrifugal field.High-resolution detection and quantification of aggregates.In-depth characterization, comparability studies.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity.Mean particle size, size distribution, and polydispersity index (PDI).Formulation screening, early detection of aggregation propensity.
SEC-MALS SEC coupled with Multi-Angle Light Scattering.Absolute molar mass of eluting species, confirming aggregate identity.Detailed characterization of aggregate species.

Experimental Protocols & Methodologies

Protocol 1: Generic Size Exclusion Chromatography (SEC) for Aggregation Analysis
  • Objective: To quantify the percentage of monomer, dimer, and higher molecular weight species (HMWS) in an ADC sample.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent SEC column.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run the chromatography for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

    • Integrate the peak areas corresponding to the monomer, dimer, and other HMWS. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Screening for Optimal Formulation Excipients
  • Objective: To identify stabilizing excipients that minimize ADC aggregation under thermal stress.

  • Methodology:

    • Prepare a stock solution of your purified ADC in a baseline buffer (e.g., 20 mM Histidine, pH 6.0).

    • Create a matrix of formulations by adding different excipients from stock solutions to aliquots of the ADC. Test variables include:

      • Sugars: Sucrose or Trehalose (e.g., at 5% w/v).

      • Surfactants: Polysorbate 20 or Polysorbate 80 (e.g., at 0.02% w/v).

      • Amino Acids: Arginine or Glycine (e.g., at 100 mM).

    • Divide each formulation into two sets of aliquots. One set serves as the unstressed control (T=0), stored at 4°C.

    • Subject the second set to accelerated stability conditions (e.g., incubation at 40°C for 1-4 weeks).

    • At designated time points, analyze both the control and stressed samples by SEC (as per Protocol 1) and DLS to measure the increase in HMWS and changes in particle size.

    • Compare the results across different formulations. The optimal formulation will show the least change in aggregation upon thermal stress compared to its control.

Visualizations

Aggregation_Causes_Workflow cluster_Causes Primary Causes of Aggregation cluster_Consequences Consequences Hydrophobicity Increased Hydrophobicity (Linker-Payload) Aggregation ADC Aggregation (Formation of HMWS) Hydrophobicity->Aggregation High_DAR High DAR (>4) High_DAR->Aggregation Conditions Suboptimal Conditions (pH, Co-solvent, Stress) Conditions->Aggregation Loss_Efficacy Reduced Efficacy Aggregation->Loss_Efficacy Immunogenicity Increased Immunogenicity Aggregation->Immunogenicity PK_Alteration Altered PK Profile Aggregation->PK_Alteration

Caption: Key drivers and consequences of this compound ADC aggregation.

Troubleshooting_Workflow cluster_Problem Problem Observed cluster_Investigation Investigation & Mitigation Steps cluster_Solution Solution Start Aggregation Detected (e.g., by SEC) Check_DAR 1. Analyze DAR Is it too high? Start->Check_DAR High HMWS Review_Conj 2. Review Conjugation (Buffer, Co-solvent) Check_DAR->Review_Conj If DAR is high, reduce linker excess Optimize_Form 3. Optimize Formulation (Add Excipients) Review_Conj->Optimize_Form If conditions are harsh, screen buffers Check_Handling 4. Check Handling (Freeze/Thaw, Stress) Optimize_Form->Check_Handling If aggregation persists in storage End Stable ADC Monomer Check_Handling->End Implement gentle handling protocols

Caption: A logical workflow for troubleshooting ADC aggregation issues.

References

Technical Support Center: Optimizing Mal-VC-PAB-PNP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful conjugation of Maleimide-Valine-Citrulline-p-aminobenzyl-p-nitrophenyl carbonate (Mal-VC-PAB-PNP) based linker-payloads to thiol-containing molecules, such as antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is the function of each component?

The this compound is a widely used cleavable linker system in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its components are:

  • Maleimide (Mal): An electrophilic group that reacts with thiol (sulfhydryl) groups, typically from cysteine residues on an antibody, to form a stable thioether bond.[3][4]

  • Valine-Citrulline (VC): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells, which allows for targeted drug release inside the cancer cell.[5]

  • p-aminobenzyl (PAB): A self-immolative spacer. After the VC dipeptide is cleaved by Cathepsin B, the PAB spacer spontaneously decomposes to release the attached drug in its active form.

  • p-nitrophenyl (PNP) Carbonate: An activated group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload before the linker-payload construct is attached to the antibody.

Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH range for maleimide-thiol conjugation is 6.5 to 7.5.

  • Below pH 6.5: The reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate anion form.

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis (ring-opening), which renders it inactive. Additionally, side reactions with primary amines, such as those on lysine residues, become more common, reducing the specificity of the conjugation. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q3: How should I prepare and store the maleimide-containing linker-payload?

Due to the maleimide group's susceptibility to hydrolysis in water, it is crucial to handle it correctly:

  • Storage: Store the lyophilized linker-payload desiccated at the recommended temperature, typically -20°C or -80°C.

  • Preparation: Dissolve the maleimide-functionalized reagent in a minimal amount of a dry, water-miscible (aprotic) organic solvent like DMSO or DMF immediately before use. Aqueous solutions of the linker should not be stored.

Q4: Why must I reduce my antibody before conjugation?

Thiol groups on cysteine residues in antibodies often exist as disulfide bonds, which stabilize the protein's structure. These disulfide bonds are unreactive with maleimides. Therefore, a reduction step is necessary to break these bonds and generate free thiols that are available for conjugation.

Q5: Which reducing agent, TCEP or DTT, should I use?

  • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent. It is highly effective, stable, and does not contain a thiol group itself. This means excess TCEP does not need to be removed before adding the maleimide reagent.

  • DTT (dithiothreitol): DTT is also a strong reducing agent but contains thiol groups. Any excess DTT will compete with the antibody's thiols for reaction with the maleimide. Therefore, it is critical to remove excess DTT after reduction and before conjugation, typically using a desalting column or buffer exchange.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation process in a question-and-answer format.

Problem: Low or No Conjugation Yield

Q: My final drug-to-antibody ratio (DAR) is very low or zero. What went wrong?

A: Low conjugation yield is a common problem that can stem from several factors. Systematically check the following possibilities:

  • Inactive Maleimide Group: The maleimide ring may have been hydrolyzed. This can happen if the linker-payload was exposed to aqueous conditions for too long before the reaction or if the reaction pH was too high ( > 7.5).

    • Solution: Always prepare the linker-payload solution in anhydrous DMSO or DMF immediately before adding it to the reaction. Ensure your reaction buffer is within the optimal 6.5-7.5 pH range.

  • Unavailable Free Thiols: The antibody's cysteine residues may not be available for reaction.

    • Cause A: Incomplete Reduction: The initial reduction step may have been insufficient.

      • Solution: Ensure you are using a sufficient molar excess of the reducing agent (e.g., 10-100 fold molar excess for DTT) and incubating for an adequate time (e.g., 30-60 minutes at room temperature).

    • Cause B: Thiol Re-oxidation: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions.

      • Solution: Use degassed buffers for all steps. Including a chelating agent like 1-5 mM EDTA in your buffers can sequester metal ions that catalyze oxidation. When possible, keep solutions on ice to slow the rate of re-oxidation.

  • Incorrect Stoichiometry: The molar ratio of the linker-payload to the antibody may be too low.

    • Solution: An excess of the maleimide reagent is needed to drive the reaction. A 10-20 fold molar excess is a common starting point for protein labeling, but this should be optimized for your specific system.

Problem: Product Aggregation

Q: My ADC solution becomes cloudy or precipitates after conjugation. How can I prevent aggregation?

A: Aggregation is often caused by an increase in the overall hydrophobicity of the antibody after conjugation, especially with hydrophobic linker-payloads and high DARs.

  • High Drug-to-Antibody Ratio (DAR): Conjugating too many hydrophobic drug-linker molecules can expose hydrophobic patches on the antibody, leading to aggregation.

    • Solution: Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower DAR. Perform small-scale experiments to find the optimal ratio that balances efficacy and solubility.

  • Suboptimal Formulation: The buffer composition can significantly impact protein stability.

    • Solution: Ensure the pH of your final formulation buffer is not near the antibody's isoelectric point (pI), where it is least soluble. Consider using common stabilizing buffers like histidine or acetate. Adding excipients such as sugars (trehalose, sucrose) or polysorbates can also improve colloidal stability.

  • High Organic Solvent Concentration: Using too much DMSO or DMF to dissolve the linker-payload can denature the antibody.

    • Solution: Dissolve the linker-payload in the smallest possible volume of organic solvent. The final concentration in the reaction mixture should typically be kept below 10% (v/v).

Problem: Product Instability and Side Reactions

Q: I'm observing payload loss over time or my product is highly heterogeneous. What are the potential causes?

A: The stability of the final conjugate and the presence of side products are critical quality attributes.

  • Retro-Michael Reaction: The thiosuccinimide bond formed between the maleimide and thiol is potentially reversible. This "retro-Michael" reaction can lead to the payload detaching from one antibody and reattaching to another thiol-containing molecule, such as serum albumin, a phenomenon known as "payload migration".

    • Solution: After conjugation and purification, the stability of the linkage can sometimes be improved by intentionally hydrolyzing the thiosuccinimide ring to a stable succinamic acid thioether. This is typically achieved by adjusting the pH and temperature, but conditions must be carefully optimized.

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to an irreversible rearrangement to a six-membered thiazine structure. This is more prominent at physiological or higher pH.

    • Solution: If possible, perform the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, avoid using molecules with an N-terminal cysteine for this type of conjugation.

  • Linker Instability in Mouse Models: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by the enzyme carboxylesterase 1c (Ces1c). This can lead to premature payload release and off-target toxicity in preclinical mouse studies.

    • Solution: Be aware of this limitation when interpreting data from mouse models. For preclinical studies in mice, consider using alternative linkers that have demonstrated greater stability in murine plasma.

Data and Protocols

Quantitative Data Summary

For easy reference, the key reaction parameters are summarized below.

ParameterRecommended Value/RangeRationale & Considerations
Reaction pH 6.5 - 7.5Balances reaction rate and specificity. Higher pH increases hydrolysis and amine reactivity.
Reaction Temperature 4°C to Room Temperature (20-25°C)4°C overnight or room temperature for 1-2 hours are common starting points.
Molar Excess of Linker 5 to 20-foldA starting point to drive the reaction. Must be optimized to achieve desired DAR and avoid aggregation.
Antibody Concentration 1 - 10 mg/mLA typical concentration range for efficient conjugation.
Organic Co-solvent < 10% (v/v)To prevent antibody denaturation and aggregation.
Reducing Agent TCEP or DTTTCEP is often preferred as it does not require removal post-reduction.
Chelating Agent 1 - 5 mM EDTAOptional, but recommended to prevent metal-catalyzed thiol oxidation.
Experimental Protocol: General Workflow for Antibody Conjugation

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular antibody and linker-payload.

  • Antibody Preparation (Reduction):

    • Prepare the antibody in a degassed reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

    • Add a freshly prepared solution of TCEP to the antibody solution to achieve a final 20-50 fold molar excess.

    • Incubate at room temperature for 60-90 minutes with gentle mixing.

  • Linker-Payload Preparation:

    • Just prior to use, dissolve the this compound-payload conjugate in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the linker-payload stock solution dropwise to the reduced antibody solution while gently stirring. The final molar excess should be based on your optimization (e.g., start with 10-fold excess).

    • Ensure the final DMSO concentration remains below 10%.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a photosensitive payload.

  • Quenching (Optional but Recommended):

    • To stop the reaction and consume any excess reactive maleimides, add a freshly prepared solution of N-acetylcysteine or cysteine to a final concentration of 1 mM (or a 2-fold molar excess over the initial amount of maleimide).

    • Incubate for an additional 20 minutes at room temperature.

  • Purification:

    • Remove unreacted linker-payload and quenching agent by purifying the ADC. Size Exclusion Chromatography (SEC) using a suitable column (e.g., Sephadex G-25) or dialysis/ultrafiltration are common methods.

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

  • Characterization:

    • Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS.

    • Assess the level of aggregation using Size Exclusion Chromatography (SEC-HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ab_prep Antibody Preparation (Buffer Exchange, Degas) reduction Antibody Reduction (Add TCEP/DTT) ab_prep->reduction conjugation Conjugation Reaction (Mix Antibody + Linker) reduction->conjugation linker_prep Linker-Payload Prep (Dissolve in DMSO) linker_prep->conjugation quench Quench Reaction (Add Cysteine) conjugation->quench purify Purification (Size Exclusion Chromatography) quench->purify analyze Characterization (DAR, Aggregation) purify->analyze

Caption: General experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield? check_thiol Are Free Thiols Available? start->check_thiol check_maleimide Is Maleimide Active? start->check_maleimide check_conditions Are Reaction Conditions Optimal? start->check_conditions solution_reduce Solution: - Optimize reduction (time, conc.) - Use degassed buffers + EDTA - Quantify free thiols check_thiol->solution_reduce No solution_maleimide Solution: - Use fresh, anhydrous DMSO/DMF - Prepare linker solution just before use check_maleimide->solution_maleimide No solution_conditions Solution: - Check pH is 6.5-7.5 - Increase molar excess of linker - Optimize time/temperature check_conditions->solution_conditions No

Caption: Troubleshooting logic for addressing low conjugation yield.

References

Technical Support Center: Understanding and Mitigating Off-Target Cleavage of Mal-VC-PAB-PNP by Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target cleavage of the Maleimide-Valine-Citrulline-PAB-PNP (Mal-VC-PAB-PNP) linker by human neutrophil elastase. This phenomenon can lead to premature payload release from antibody-drug conjugates (ADCs), impacting their efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and where is it used?

A1: this compound is a commonly used cleavable linker in the field of antibody-drug conjugates (ADCs).[1][] It connects a cytotoxic payload to a monoclonal antibody. The valine-citrulline (VC) dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells.[3][4] This targeted cleavage ensures the specific release of the payload at the tumor site. The p-nitrophenyl (PNP) group is a leaving group during the synthesis of the linker-payload conjugate and is not present in the final ADC.

Q2: What is neutrophil elastase and why is it a concern for ADCs with VC linkers?

A2: Human neutrophil elastase (hNE) is a serine protease released by neutrophils during inflammation.[5] It plays a role in destroying bacteria and host tissue. A significant concern for ADCs utilizing VC-based linkers is that hNE can recognize and cleave the amide bond between the valine and citrulline residues. This off-target cleavage can occur in the systemic circulation, leading to the premature release of the cytotoxic payload before the ADC reaches the target tumor cells.

Q3: What are the consequences of off-target cleavage by neutrophil elastase?

A3: Premature payload release due to off-target cleavage by neutrophil elastase can have several negative consequences:

  • Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the tumor, its concentration at the target site will be lower, leading to diminished anti-cancer activity.

  • Increased Systemic Toxicity: The non-specific release of the potent cytotoxic payload in the bloodstream can harm healthy tissues, leading to off-target toxicities. A notable adverse effect linked to this phenomenon is neutropenia, a decrease in the number of neutrophils.

  • Narrowed Therapeutic Window: The combination of reduced efficacy and increased toxicity narrows the therapeutic window of the ADC, making it more challenging to administer a dose that is both effective and safe.

Q4: How can I determine if my ADC is being cleaved by neutrophil elastase?

A4: You can assess the susceptibility of your ADC to neutrophil elastase through a specific in vitro enzymatic assay. This involves incubating your ADC with purified human neutrophil elastase and monitoring for the release of the free payload over time using analytical methods such as LC-MS. A detailed protocol for this assay is provided in the "Experimental Protocols" section below.

Q5: Are there alternative linkers that are more resistant to neutrophil elastase?

A5: Yes, research has led to the development of alternative peptide linkers with improved stability against neutrophil elastase. For instance, modifying the dipeptide sequence, such as in the glutamic acid-valine-citrulline (EVCit) or glutamic acid-glycine-citrulline (EGCit) linkers, has been shown to increase resistance to cleavage by neutrophil elastase while maintaining susceptibility to cathepsin B. Another approach involves using non-peptide-based cleavable linkers, such as β-glucuronide linkers, which are cleaved by a different class of enzymes found in the tumor microenvironment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Higher than expected in vivo toxicity (e.g., neutropenia) in animal models. Off-target cleavage of the VC linker by neutrophil elastase leading to premature payload release.1. Perform an in vitro neutrophil elastase cleavage assay to confirm susceptibility (see protocol below). 2. Consider redesigning the ADC with a more stable linker, such as an EVCit or EGCit-based linker. 3. Evaluate the ADC in a different preclinical species, as linker stability can vary (e.g., VC linkers are known to be unstable in mouse plasma due to carboxylesterase 1c).
Lower than expected anti-tumor efficacy in vivo. Premature payload release resulting in a lower concentration of active drug at the tumor site.1. Assess the stability of your ADC in plasma from the relevant species and in the presence of neutrophil elastase. 2. Quantify the amount of free payload in plasma samples from in vivo studies to correlate with efficacy data.
Inconsistent results between in vitro cell-based assays and in vivo studies. The in vitro model may not recapitulate the enzymatic environment of the in vivo system, which includes circulating neutrophil elastase.1. Incorporate a pre-incubation step with neutrophil elastase in your in vitro cytotoxicity assays to mimic potential in vivo off-target cleavage. 2. Analyze the stability of the ADC in the presence of neutrophils in an ex vivo assay.

Quantitative Data on Linker Stability

The following table summarizes the stability of different peptide linkers in the presence of human neutrophil elastase.

Linker TypeP3P2P1% Cleavage (24h incubation with hNE)Reference
VCit -ValineCitrulline~74%
EVCit Glutamic AcidValineCitrulline~70%
EGCit Glutamic AcidGlycineCitrulline< 5%

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Cleavage Assay

Objective: To determine the stability of an ADC with a this compound derived linker in the presence of human neutrophil elastase.

Materials:

  • Test ADC (concentration of ~1 mg/mL)

  • Purified human neutrophil elastase (hNE)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the test ADC (final concentration, e.g., 20 µM) and assay buffer.

    • Add human neutrophil elastase to a final concentration of, for example, 20 nM.

    • Prepare a control sample without the addition of neutrophil elastase.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic reaction.

  • Sample Analysis:

    • Analyze the samples by LC-MS to separate and quantify the intact ADC, the released payload, and any other cleavage products.

  • Data Analysis:

    • Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload.

    • Plot the percentage of released payload against time to determine the cleavage kinetics.

Protocol 2: In Vitro Cytotoxicity Assay with Neutrophil Elastase Pre-treatment

Objective: To assess the impact of off-target cleavage by neutrophil elastase on the cytotoxicity of an ADC.

Materials:

  • Target cancer cell line

  • Test ADC

  • Human neutrophil elastase (hNE)

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • ADC Pre-treatment:

    • Prepare serial dilutions of the test ADC.

    • For each dilution, create two sets of samples. In one set, add hNE (e.g., 20 nM) to the ADC solution and incubate at 37°C for a predetermined time (e.g., 4 hours) to allow for cleavage. The other set will be the untreated ADC control.

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the culture medium from the cells and add the hNE-pre-treated ADC dilutions and the untreated ADC dilutions to the respective wells.

    • Include a no-treatment control and a free payload control.

  • Incubation:

    • Incubate the cells for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, measure cell viability using a suitable assay.

  • Data Analysis:

    • Plot cell viability against ADC concentration for both the hNE-treated and untreated groups.

    • Calculate the IC50 values for each condition. A significant decrease in the IC50 of the hNE-pre-treated ADC on non-target cells would indicate off-target toxicity due to premature payload release.

Visualizations

Off_Target_Cleavage_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC (Mal-VC-PAB-Payload) hNE Neutrophil Elastase (hNE) ADC->hNE encounters Free_Payload_Circulation Free Payload (Premature Release) Intact_ADC Intact ADC ADC->Intact_ADC travels to Neutrophil Neutrophil Neutrophil->hNE releases hNE->ADC cleaves VC linker Healthy_Cell Healthy Cell Free_Payload_Circulation->Healthy_Cell enters Toxicity Off-Target Toxicity Healthy_Cell->Toxicity Tumor_Cell Target Tumor Cell Internalization Internalization & Lysosomal Trafficking Tumor_Cell->Internalization Intact_ADC->Tumor_Cell binds to antigen Free_Payload_Tumor Free Payload (Intracellular Release) Internalization->Free_Payload_Tumor releases Apoptosis Cell Death (Apoptosis) Free_Payload_Tumor->Apoptosis

Caption: Mechanism of off-target vs. on-target ADC payload release.

Experimental_Workflow start Start: Assess ADC Stability incubation Incubate ADC with human Neutrophil Elastase (hNE) at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., with TFA) sampling->quenching analysis LC-MS Analysis quenching->analysis quantification Quantify: - Intact ADC - Free Payload analysis->quantification data_analysis Data Analysis: - Calculate % Payload Release - Determine Cleavage Kinetics quantification->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for in vitro neutrophil elastase cleavage assay.

References

Technical Support Center: Enhancing Thiosuccinimide Bond Stability in Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability of thiosuccinimide bonds in maleimide conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement effective strategies for creating stable bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in maleimide conjugates?

A1: The primary cause of instability is the reversibility of the thiol-maleimide linkage. The thiosuccinimide adduct formed between a maleimide and a thiol group (e.g., from a cysteine residue) is susceptible to a retro-Michael reaction.[1][2] This reaction can lead to deconjugation, where the attached molecule, such as a drug or dye, is released from its target. This process can be accelerated in the presence of other thiol-containing molecules like glutathione or albumin, which are abundant in biological fluids.[1][3]

Q2: How does the retro-Michael reaction lead to conjugate instability?

A2: The retro-Michael reaction is the reverse of the initial conjugation reaction, where the thiosuccinimide bond breaks, reforming the original maleimide and thiol. In a biological environment, the reformed maleimide can then react with other available thiols, such as those on serum albumin, leading to an exchange of the conjugated payload.[4] This "thiol exchange" results in the premature release of the payload from its intended target, which can decrease efficacy and increase off-target toxicity.

Q3: Are all maleimide conjugates equally unstable?

A3: No, the stability of maleimide conjugates can be influenced by several factors. The local chemical environment around the conjugated cysteine residue on a protein can affect the rate of the retro-Michael reaction. Additionally, the specific substituents on the maleimide ring and the pKa of the thiol involved in the conjugation play a role in the stability of the resulting thiosuccinimide bond.

Q4: What are "next-generation maleimides" (NGMs) and how do they improve stability?

A4: Next-generation maleimides are a class of reagents designed to overcome the instability of traditional maleimide conjugates. One common strategy is disulfide re-bridging, where the NGM reacts with the two thiols of a reduced disulfide bond, creating a stable, covalent bridge. For example, diiodomaleimides have been shown to offer rapid bioconjugation with reduced hydrolysis, leading to more stable protein-protein conjugates.

Q5: How can I improve the stability of my existing maleimide conjugate?

A5: A common and effective method is to hydrolyze the thiosuccinimide ring after conjugation. This process, often referred to as "ring-opening," creates a stable maleamic acid thioether linkage that is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a controlled period.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Oxidation of thiol groups: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.Reduce disulfide bonds: Before conjugation, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and does not need to be removed prior to adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed before conjugation to prevent it from reacting with the maleimide. Prevent re-oxidation: Degas buffers and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Hydrolysis of the maleimide reagent: Maleimides can hydrolyze in aqueous solutions, especially at higher pH, rendering them unreactive.Use fresh reagents: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately. Control pH: Perform the conjugation reaction at a pH between 6.5 and 7.5 to ensure selectivity for thiols and minimize hydrolysis.
Incorrect stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.Optimize molar ratio: A typical starting point is a 10-20 fold molar excess of the maleimide reagent over the protein. This should be optimized for each specific system.
Conjugate is unstable and shows payload loss over time Retro-Michael reaction: The thiosuccinimide bond is reversible, leading to deconjugation.Induce thiosuccinimide ring hydrolysis: After conjugation, increase the pH of the reaction mixture to 8.5-9.0 and incubate to promote the formation of a stable, ring-opened structure. Use stabilizing maleimides: Employ next-generation maleimides or maleimides with electron-withdrawing N-substituents that accelerate the rate of stabilizing ring-opening hydrolysis.
Precipitation during conjugation Poor solubility of maleimide reagent: Many dye maleimides have low aqueous solubility.Use an organic co-solvent: Dissolve the maleimide reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10% v/v) to avoid protein denaturation.

Quantitative Data on Conjugate Stability

The stability of maleimide conjugates can be significantly improved through various strategies. The following table summarizes quantitative data from different studies, comparing the stability of conventional maleimide conjugates with stabilized versions.

Linker TypeModel SystemIncubation ConditionsTime (days)% Intact Conjugate
Conventional Maleimide (Thioether) ADC in human plasma37°C7~50%
"Bridging" Disulfide ADC in human plasma37°C7>95%
Thioether (from Thiol-ene) ADC in human plasma37°C7>90%
Hydrolyzed Thiosuccinimide ADC in plasma37°C7>90%
Maleamic Methyl Ester-based ADC In albumin solution (25 mg/mL)37°C14~96.2%

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Protein

This protocol outlines a typical procedure for labeling a protein with a maleimide-functionalized molecule.

  • Preparation of the Protein Solution:

    • Dissolve the protein (e.g., an IgG antibody) in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers are phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. Ensure the buffer is degassed to minimize thiol oxidation.

    • (Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.

  • Preparation of the Maleimide Stock Solution:

    • Allow the vial of the maleimide reagent to warm to room temperature.

    • Dissolve the maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide, a small molecule thiol like N-acetylcysteine or 2-mercaptoethanol can be added to the reaction mixture.

  • Purification of the Conjugate:

    • Remove the excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Post-Conjugation Thiosuccinimide Ring Hydrolysis for Enhanced Stability

This protocol describes how to increase the stability of a maleimide conjugate by hydrolyzing the thiosuccinimide ring.

  • Perform Conjugation:

    • Follow the "General Maleimide Conjugation to a Protein" protocol (Protocol 1) to form the initial thiosuccinimide conjugate.

  • pH Adjustment for Hydrolysis:

    • After the initial conjugation is complete, increase the pH of the reaction mixture to 8.5-9.0. This can be achieved by adding a high pH buffer (e.g., Tris or borate buffer) or through buffer exchange.

  • Hydrolysis Incubation:

    • Incubate the conjugate at the elevated pH. The incubation time will depend on the specific maleimide used. For maleimides with electron-withdrawing N-substituents, hydrolysis can be rapid (minutes to hours). For standard N-alkyl maleimides, longer incubation times may be required. It is recommended to optimize the incubation time for your specific conjugate.

  • Purification and Storage:

    • After the hydrolysis step, purify the stabilized conjugate using an appropriate method like size-exclusion chromatography to remove any remaining quenching agents and exchange the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).

    • For long-term storage, it is recommended to add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) and store at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.

Visualizations

Instability_Pathway Thiol Protein-SH Thiosuccinimide Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide Michael Addition Maleimide Payload-Maleimide Maleimide->Thiosuccinimide Reformed_Thiol Protein-SH Thiosuccinimide->Reformed_Thiol Retro-Michael Reaction Reformed_Maleimide Payload-Maleimide Thiosuccinimide->Reformed_Maleimide Hydrolyzed_Product Ring-Opened Product (Stable) Thiosuccinimide->Hydrolyzed_Product Hydrolysis (Stabilization) Albumin_Adduct Albumin-Payload Adduct (Off-Target) Reformed_Maleimide->Albumin_Adduct Thiol Exchange Albumin_Thiol Albumin-SH Albumin_Thiol->Albumin_Adduct

Caption: Instability pathway of thiosuccinimide adducts.

Stabilization_Workflow Start Start: Protein with Thiol Group Conjugation 1. Conjugation with Maleimide Reagent (pH 6.5-7.5) Start->Conjugation Unstable_Adduct Formation of Unstable Thiosuccinimide Adduct Conjugation->Unstable_Adduct Stabilization 2. Post-Conjugation Treatment Unstable_Adduct->Stabilization Hydrolysis pH Increase to 8.5-9.0 (Ring-Opening Hydrolysis) Stabilization->Hydrolysis Method A NGM Use of Next-Generation Maleimides (e.g., Disulfide Re-bridging) Stabilization->NGM Method B Stable_Conjugate Stable Conjugate Hydrolysis->Stable_Conjugate NGM->Stable_Conjugate Purification 3. Purification Stable_Conjugate->Purification Final_Product Final Stabilized Conjugate Purification->Final_Product

Caption: Workflow for generating stable maleimide conjugates.

References

Technical Support Center: Strategies to Mitigate Hydrophobicity of VC-PAB Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of valine-citrulline-p-aminobenzylcarbamate (VC-PAB) based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What causes the hydrophobicity of VC-PAB based ADCs?

The hydrophobicity of VC-PAB based ADCs is multifactorial, primarily stemming from:

  • The Payload: Many potent cytotoxic drugs (e.g., auristatins like MMAE) are inherently hydrophobic.

  • The Linker: The VC-PAB linker itself, particularly the p-aminobenzylcarbamate (PAB) component, contributes to the overall hydrophobicity.[1]

  • Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker moieties per antibody increases the surface hydrophobicity of the ADC, which can lead to aggregation.[2][]

Q2: What are the common consequences of high ADC hydrophobicity?

Increased hydrophobicity in ADCs can lead to several undesirable consequences, including:

  • Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming aggregates.[4][5] This can lead to precipitation and loss of active product.

  • Reduced Solubility: Hydrophobic ADCs have lower solubility in aqueous buffers, making formulation and handling challenging.

  • Faster Clearance: Highly hydrophobic ADCs are often rapidly cleared from circulation, primarily by the liver, which reduces their plasma half-life and therapeutic efficacy.

  • Increased Immunogenicity: Aggregated proteins can be more immunogenic, potentially leading to adverse immune responses in patients.

  • Off-Target Toxicity: Increased hydrophobicity can lead to non-specific uptake by cells, potentially causing toxicity to healthy tissues.

Q3: What are the main strategies to reduce the hydrophobicity of VC-PAB based ADCs?

Several strategies can be employed to mitigate the hydrophobicity of VC-PAB based ADCs:

  • Linker Modification: Incorporating hydrophilic moieties into the linker is a common and effective approach. This can include:

    • PEGylation: Adding polyethylene glycol (PEG) chains of varying lengths.

    • Glycosylation: Attaching sugar molecules to the linker or payload.

    • Hydrophilic Spacers: Introducing charged groups (e.g., sulfonates) or other hydrophilic molecules like chito-oligosaccharides or hydrophilic macrocycles (cyclodextrins, crown ethers).

  • Drug-to-Antibody Ratio (DAR) Optimization: Lowering the average DAR can significantly reduce hydrophobicity and aggregation. A DAR of 2 to 4 is often a good balance between potency and developability.

  • Formulation Development: Optimizing the formulation buffer can help stabilize the ADC and prevent aggregation. This includes:

    • Using co-solvents (e.g., DMSO, DMF) in limited amounts during the conjugation reaction.

    • Employing stabilizing excipients such as sugars (e.g., trehalose), surfactants (e.g., polysorbates), and amino acids in the final formulation.

  • Antibody Engineering: Modifying the amino acid sequence of the antibody to reduce its surface hydrophobicity can also be a viable strategy.

  • Payload Modification: Where possible, selecting or engineering more hydrophilic payloads can address the root cause of hydrophobicity.

Troubleshooting Guides

Issue 1: ADC Precipitation or Aggregation During/After Conjugation

Symptoms:

  • Visible turbidity or precipitation in the reaction mixture.

  • Appearance of high molecular weight species (HMWS) in Size Exclusion Chromatography (SEC) analysis.

  • Low recovery of monomeric ADC after purification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the drug-linker during the conjugation reaction to target a lower average DAR (e.g., 2-4).
Hydrophobic Nature of Payload/Linker 1. Incorporate a limited amount of a water-miscible organic co-solvent (e.g., 5-10% DMSO or DMF) during conjugation to improve solubility. 2. Consider using a more hydrophilic linker variant (e.g., PEGylated VC-PAB).
Suboptimal Buffer Conditions 1. Optimize the pH and ionic strength of the conjugation buffer. 2. Screen different buffer systems to find one that minimizes aggregation.
Antibody Instability Ensure the antibody is stable under the conjugation conditions (pH, temperature, co-solvents). Perform control experiments with the antibody alone.

Workflow for Troubleshooting Aggregation:

G start Aggregation Observed check_dar Analyze DAR by HIC or RP-HPLC start->check_dar dar_high Is DAR > 4? check_dar->dar_high reduce_dar Reduce molar excess of drug-linker dar_high->reduce_dar Yes check_solubility Assess solubility of drug-linker dar_high->check_solubility No reduce_dar->check_solubility solubility_low Is solubility poor? check_solubility->solubility_low add_cosolvent Add 5-10% co-solvent (e.g., DMSO) solubility_low->add_cosolvent Yes check_buffer Evaluate buffer conditions (pH, ionic strength) solubility_low->check_buffer No add_cosolvent->check_buffer buffer_suboptimal Are conditions suboptimal? check_buffer->buffer_suboptimal optimize_buffer Screen alternative buffers and pH buffer_suboptimal->optimize_buffer Yes use_hydrophilic_linker Consider hydrophilic linker variant (e.g., PEGylated) buffer_suboptimal->use_hydrophilic_linker No optimize_buffer->use_hydrophilic_linker end Aggregation Mitigated use_hydrophilic_linker->end

Caption: Troubleshooting workflow for ADC aggregation.

Issue 2: Poor Pharmacokinetics (Rapid Clearance) of the ADC in vivo

Symptoms:

  • Low ADC exposure (AUC) in pharmacokinetic studies.

  • Short plasma half-life.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Hydrophobicity 1. Incorporate a hydrophilic linker, such as one containing PEG, to shield the hydrophobic payload. 2. Evaluate ADCs with a lower DAR.
ADC Aggregation Analyze the injected ADC material for the presence of aggregates using SEC. If aggregates are present, optimize the formulation with stabilizing excipients.
Off-Target Binding Evaluate non-specific binding of the ADC to cells or plasma proteins. Hydrophilic linkers can reduce non-specific interactions.

Logical Relationship for Improving Pharmacokinetics:

Caption: Strategy for improving ADC pharmacokinetics.

Data Presentation

Table 1: Impact of Hydrophilic Linkers on ADC Hydrophobicity (HIC Retention Time)

ADCLinker ModificationAverage DARHIC Retention Time (min)Reference
ADC 1Standard mc-VC-PAB415.2Fictional Example
ADC 2PEG4-VC-PAB412.8Fictional Example
ADC 3PEG8-VC-PAB411.5Fictional Example
ADC 4PEG24-VC-PAB49.7Fictional Example
Brentuximab Vedotinmc-VC-PAB~3.5-4Later Elution
Brentuximab-7PEG12 phosphonamidate-VC-PAB8Earlier than DAR 8 of Adcetris
Brentuximab-8PEG24 phosphonamidate-VC-PAB8Earlier than Brentuximab-7

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

ADCAverage DARAggregation (%)Reference
Trastuzumab-MMAE2< 5%
Trastuzumab-MMAE410-20%
Trastuzumab-MMAE8> 50%
Glucuronide-linked ADCHigh< 5%
Dipeptide-linked ADCHighup to 80%

Table 3: Influence of PEGylation on ADC Pharmacokinetics

ADCPEG SizeClearance Rate (mL/day/kg)Reference
cAC10-MMAENoneHigher
cAC10-MMAEPEG4Lower
cAC10-MMAEPEG8Significantly Lower
cAC10-MMAEPEG12Lowest

Experimental Protocols

Protocol 1: Synthesis of a PEGylated VC-PAB-MMAE Linker-Payload

This protocol describes a general method for synthesizing a PEGylated linker-payload.

Workflow for PEGylated Linker Synthesis:

G cluster_0 Peptide Synthesis cluster_1 Spacer and Payload Attachment cluster_2 PEGylation and Activation Fmoc_Cit Fmoc-Citrulline-Resin Fmoc_Val_Cit Fmoc-Val-Cit-Resin Fmoc_Cit->Fmoc_Val_Cit Couple Fmoc-Val-OH Fmoc_VC_PAB_PNP Fmoc-Val-Cit-PAB-PNP Fmoc_Val_Cit->Fmoc_VC_PAB_PNP Attach PAB-PNP Fmoc_VC_PAB_MMAE Fmoc-Val-Cit-PAB-MMAE Fmoc_VC_PAB_PNP->Fmoc_VC_PAB_MMAE Couple MMAE NH2_VC_PAB_MMAE H2N-Val-Cit-PAB-MMAE Fmoc_VC_PAB_MMAE->NH2_VC_PAB_MMAE Fmoc Deprotection Mal_PEG_VC_PAB_MMAE Maleimide-PEG-VC-PAB-MMAE NH2_VC_PAB_MMAE->Mal_PEG_VC_PAB_MMAE Couple Maleimide-PEG-NHS

References

Technical Support Center: Purifying Mal-VC-PAB-PNP Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with maleimide-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate (Mal-VC-PAB-PNP) conjugated antibodies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges encountered during the purification of these complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugated antibodies?

A1: The purification of this compound conjugated antibodies presents several challenges stemming from the inherent properties of the antibody, the cytotoxic payload, and the linker chemistry. The primary difficulties include:

  • Aggregation: The hydrophobic nature of the this compound linker and many cytotoxic payloads can lead to the formation of soluble and insoluble aggregates.[1][2] Higher drug-to-antibody ratios (DAR) typically increase the rate of aggregation.[1]

  • Removal of Free (Unconjugated) Payload: Excess, highly potent cytotoxic drug-linker that remains unconjugated must be effectively removed to ensure the safety and efficacy of the final antibody-drug conjugate (ADC).[3][4]

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a heterogeneous mixture of ADC species with varying numbers of drugs conjugated to each antibody. Purification may be necessary to isolate species with a specific drug loading.

  • Process-Related Impurities: Removal of solvents (e.g., DMSO, DMAc) used in the conjugation reaction is crucial.

Q2: Which chromatographic techniques are most effective for purifying this compound ADCs?

A2: A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Hydrophobic Interaction Chromatography (HIC): HIC is well-suited for separating ADC species based on their hydrophobicity, which correlates with the DAR. It allows for analysis under mild, non-denaturing conditions.

  • Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on size and is effective for removing aggregates and small molecule impurities like unconjugated drug-linker.

  • Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), can be used to remove aggregates and charged impurities.

  • Tangential Flow Filtration (TFF): TFF is essential for buffer exchange, removal of unconjugated small molecules and solvents, and for concentrating the ADC product.

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the purification process?

A3: The DAR is a critical quality attribute that significantly influences the physicochemical properties of the ADC. A higher DAR increases the hydrophobicity of the conjugate, which can lead to:

  • Increased propensity for aggregation, complicating purification and potentially reducing the therapeutic window.

  • Greater retention on HIC columns, which can be leveraged for separating different DAR species but may also lead to yield loss if elution conditions are not optimized.

  • Pharmacokinetic changes, with very high DAR ADCs sometimes showing faster clearance rates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugated antibodies.

Problem Potential Cause Recommended Solution Expected Outcome
High Level of Aggregates in Final Product High DAR; Suboptimal conjugation conditions (e.g., temperature, pH, co-solvent concentration); Inadequate purification method.Optimize conjugation to target a lower average DAR (typically 2-4). Implement an SEC or HIC polishing step. Consider on-column conjugation to prevent aggregation from the start.Reduction of high molecular weight species to ≤ 0.1%. Improved product homogeneity and safety.
Presence of Free Payload/Drug-Linker Inefficient removal during initial purification steps.Utilize Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa) for diafiltration. Employ a CEX membrane adsorber for bind-and-elute removal of free payload.>99% removal of free linker-drug molecules. Residual payload reduced to ng/mL levels.
Poor Resolution of DAR Species by HIC Suboptimal salt type or concentration in the mobile phase; Inappropriate HIC resin.Screen different salts (e.g., ammonium sulfate, sodium chloride) and gradient profiles. Test HIC resins with varying levels of hydrophobicity.Baseline or near-baseline separation of different DAR species, allowing for characterization and potential pooling of desired fractions.
Low Product Yield Protein precipitation during HIC due to high salt concentrations; Non-specific binding to chromatography resins; Product loss during TFF.For HIC, consider using a less hydrophobic salt like sodium chloride. Optimize wash and elution conditions in all chromatography steps. Ensure proper TFF system setup and recovery procedures.Improved recovery of the target ADC, typically aiming for >90% yield in TFF steps.
Residual Organic Solvent (e.g., DMSO) Insufficient buffer exchange during diafiltration.Increase the number of diavolumes during the TFF step. Ensure the TFF membrane is compatible with the organic solvent used.Efficient clearance of the organic solvent, tracking with theoretical removal curves.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Separation

This protocol provides a general framework for separating this compound ADC species based on their drug-to-antibody ratio.

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HPLC or FPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Adjust the salt concentration of the ADC sample to match Mobile Phase A.

  • Load the sample onto the column.

  • Wash the column with Mobile Phase A until the UV absorbance returns to baseline.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable number of column volumes.

  • Collect fractions across the elution profile.

  • Analyze the collected fractions by a suitable method (e.g., UV-Vis spectroscopy, SEC) to determine the DAR of each peak.

Size Exclusion Chromatography (SEC) for Aggregate and Free Payload Removal

This protocol describes the use of SEC for the removal of high molecular weight aggregates and low molecular weight impurities.

Materials:

  • SEC column (e.g., Sephacryl S-200 or equivalent)

  • HPLC or FPLC system

  • Mobile Phase: Formulation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the ADC sample onto the column.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect the fraction corresponding to the main monomeric ADC peak, which will elute between the void volume (aggregates) and the salt/small molecule volume (free payload).

Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal

This protocol outlines a typical TFF process for removing unconjugated payload and exchanging the buffer.

Materials:

  • TFF system with a suitable MWCO membrane (e.g., 30 kDa)

  • Crude ADC solution

  • Diafiltration buffer (e.g., formulation buffer)

Procedure:

  • Assemble the TFF system according to the manufacturer's instructions.

  • Concentrate the crude ADC solution to a target concentration (e.g., 25-30 g/L).

  • Perform diafiltration in constant-volume mode by adding the diafiltration buffer at the same rate as the permeate is being removed. A typical process involves 5-10 diavolumes.

  • After sufficient buffer exchange, concentrate the ADC to the final desired concentration.

  • Recover the product from the TFF system.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification Conjugation Conjugation Reaction (Antibody + this compound-Payload) TFF Tangential Flow Filtration (TFF) - Remove free payload & solvent - Buffer exchange Conjugation->TFF Crude ADC HIC Hydrophobic Interaction Chromatography (HIC) - Separate DAR species TFF->HIC Partially Purified ADC SEC Size Exclusion Chromatography (SEC) - Remove aggregates - Final buffer exchange HIC->SEC DAR-Specific Fractions Final_Product Purified ADC SEC->Final_Product

Caption: A typical multi-step workflow for the purification of this compound conjugated antibodies.

Troubleshooting_Decision_Tree Start High Aggregates in Final ADC? Check_DAR Is average DAR > 4? Start->Check_DAR Yes Check_HIC Is HIC step used? Start->Check_HIC No Optimize_Conj Optimize Conjugation (Reduce payload ratio) Check_DAR->Optimize_Conj Yes Add_SEC Add/Optimize SEC Polishing Step Check_DAR->Add_SEC No Pass Aggregates within Specification Optimize_Conj->Pass Add_SEC->Pass Check_HIC->Add_SEC No Optimize_HIC Optimize HIC (e.g., salt, gradient) Check_HIC->Optimize_HIC Yes Optimize_HIC->Pass

Caption: A decision tree for troubleshooting high aggregate levels in the final ADC product.

References

Technical Support Center: Mal-VC-PAB-PNP ADC Stability and Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimide-valine-citrulline-p-aminobenzyloxycarbonyl-p-nitrophenyl (Mal-VC-PAB-PNP) antibody-drug conjugates (ADCs). The stability of these complex biotherapeutics is a critical quality attribute, with the drug-to-antibody ratio (DAR) playing a pivotal role.

Frequently Asked Questions (FAQs)

Q1: What is the typical impact of a high drug-to-antibody ratio (DAR) on the stability of a this compound ADC?

A high DAR, while potentially increasing the potency of the ADC, often leads to decreased stability. The conjugation of hydrophobic payloads via the this compound linker can increase the overall hydrophobicity of the antibody.[1][2] This can result in a higher propensity for aggregation, both soluble and insoluble, which can affect the ADC's safety and efficacy.[3][4] Furthermore, ADCs with a very high DAR (e.g., >8) may exhibit faster clearance rates in vivo.[5] Therefore, an optimal DAR, typically in the range of 2 to 4, is often sought to balance potency with stability and favorable pharmacokinetic properties.

Q2: What are the primary causes of this compound ADC instability during storage and handling?

Several factors can contribute to the instability of this compound ADCs:

  • Aggregation: As mentioned, a high DAR is a primary driver of aggregation due to increased hydrophobicity. Other factors include unfavorable buffer conditions (pH, ionic strength), exposure to high temperatures, freeze-thaw cycles, and mechanical stress from processes like filtration and pumping.

  • Linker Instability: The valine-citrulline (VC) dipeptide in the linker is designed to be cleaved by lysosomal enzymes like Cathepsin B within the target cell. However, premature cleavage of the linker can occur in systemic circulation, particularly in certain animal models like mice, due to the activity of enzymes such as carboxylesterase 1C. This leads to the off-target release of the cytotoxic payload.

  • Fragmentation: The antibody itself can undergo fragmentation, leading to the loss of antigen-binding capability. This can be exacerbated by stress conditions.

  • Deconjugation: The maleimide linker, while forming a covalent bond with cysteine thiols on the antibody, can undergo a retro-Michael reaction, leading to payload loss.

Q3: How does the stability of the this compound linker differ between human and mouse plasma?

The VC linker exhibits different stability profiles in human versus mouse plasma. In human plasma, the VC linker is generally stable, with minimal premature cleavage. However, in mouse plasma, it is susceptible to cleavage by carboxylesterase Ces1c, leading to significant payload release before the ADC reaches the target tumor cells. This is a critical consideration for preclinical studies, as linker instability in mouse models may not be representative of the ADC's behavior in humans. Modifications to the linker chemistry can help mitigate this instability in mouse models.

Q4: What are the recommended analytical techniques to assess the stability of my this compound ADC?

A panel of orthogonal analytical methods is essential for comprehensively evaluating ADC stability:

  • Size Exclusion Chromatography (SEC): This is the primary method for quantifying soluble aggregates and fragments.

  • Hydrophobic Interaction Chromatography (HIC): HIC is used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the stability of the payload and monitor its release.

  • Mass Spectrometry (MS): Techniques like intact mass analysis and peptide mapping can provide detailed information on the ADC's structure, DAR, and any modifications.

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of the ADC and can indicate if conjugation has affected the protein's conformational stability.

Troubleshooting Guides

Issue 1: Increased Aggregation Detected by SEC

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower average DAR (e.g., 2-4). Use HIC to monitor the DAR distribution.
Unfavorable Formulation Buffer Conduct a formulation screening study to identify the optimal pH and excipient concentrations. The pH should be away from the antibody's isoelectric point (pI). Consider adding stabilizers like polysorbates or sugars.
High ADC Concentration Evaluate the effect of lowering the ADC concentration, if feasible for the intended application.
Temperature Excursions Review temperature monitoring data from manufacturing, storage, and shipping. Implement stricter temperature controls.
Freeze-Thaw Stress Minimize the number of freeze-thaw cycles. Increase the concentration of cryoprotectants like sucrose or trehalose in the formulation.
Mechanical Stress Optimize processing parameters, such as using lower flow rates during filtration or larger pore size filters, to minimize shear stress.
Issue 2: Premature Payload Release Observed

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Linker Cleavage in Plasma (especially mouse) For preclinical mouse studies, consider using a modified VC linker that is less susceptible to carboxylesterase cleavage.
Retro-Michael Reaction of Maleimide While less common with modern linker technologies, ensure complete conjugation and consider alternative, more stable maleimide derivatives if deconjugation is significant.
Instability of the Payload Itself Characterize the stability of the free payload under relevant conditions to ensure it is not the source of degradation.
Assay-Induced Degradation Ensure that the analytical methods used to measure payload release are not themselves causing degradation. Run appropriate controls.

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Instrument: HPLC or UHPLC system with a UV detector.

    • Column: A suitable SEC column for protein separation (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Prepare a physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.

  • Chromatographic Run:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject a defined volume of the prepared ADC sample (e.g., 20 µL).

    • Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier are high molecular weight species (aggregates), while later peaks are fragments.

  • Data Analysis:

    • Integrate the peak areas for the monomer, aggregates, and fragments.

    • Calculate the percentage of aggregation as: (% Aggregation) = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • System Preparation:

    • Instrument: HPLC or UHPLC system with a UV detector.

    • Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Run:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared sample.

    • Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes). Species with higher DAR are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the peak areas.

Visualizations

ADC_Structure_and_Instability cluster_ADC This compound ADC cluster_Instability Potential Instability Pathways ADC Antibody (mAb) Maleimide-VC-PAB Linker Payload (PNP) Aggregation Aggregation ADC->Aggregation High DAR Hydrophobicity Deconjugation Deconjugation ADC:linker->Deconjugation Retro-Michael Fragmentation Fragmentation ADC:mab->Fragmentation Peptide Bond Cleavage

Caption: Key instability pathways for a this compound ADC.

Troubleshooting_Workflow start ADC Stability Issue (e.g., Aggregation) check_dar Analyze DAR (HIC) start->check_dar high_dar Optimize Conjugation (Target Lower DAR) check_dar->high_dar High check_formulation Evaluate Formulation (pH, Excipients) check_dar->check_formulation Optimal high_dar->check_formulation bad_formulation Reformulate ADC check_formulation->bad_formulation Suboptimal check_process Review Process Conditions (Temp, Shear Stress) check_formulation->check_process Optimal bad_formulation->check_process bad_process Optimize Process Parameters check_process->bad_process Harsh stable_adc Stable ADC check_process->stable_adc Optimal bad_process->stable_adc

Caption: A workflow for troubleshooting ADC aggregation issues.

References

Validation & Comparative

A Head-to-Head Comparison of Mal-VC-PAB-PNP and Mal-VA-PAB-PNP Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, efficacy, and safety of these targeted therapies. Among the most prevalent classes of cleavable linkers are those based on dipeptides that are substrates for lysosomal proteases. This guide provides a comprehensive, data-driven comparison of two widely used dipeptide linkers: Maleimido-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl carbonate (Mal-VC-PAB-PNP) and Maleimido-Valine-Alanine-p-Aminobenzyl-p-Nitrophenyl carbonate (Mal-VA-PAB-PNP).

Executive Summary

Both this compound and Mal-VA-PAB-PNP are cathepsin B-cleavable linkers that facilitate the intracellular release of cytotoxic payloads. The core difference lies in the P1 amino acid residue interacting with the S1 pocket of cathepsin B: citrulline in the VC linker and alanine in the VA linker. This subtle structural variation leads to significant differences in their physicochemical properties and biological performance.

The Val-Cit (VC) linker is a well-established and extensively used linker in several clinically approved and late-stage clinical ADCs, offering a wealth of preclinical and clinical data.[1][2] In contrast, the Val-Ala (VA) linker has emerged as a promising alternative, addressing some of the limitations associated with the VC linker, particularly its hydrophobicity and instability in murine models.[1][3][] The VA linker's lower hydrophobicity can mitigate issues with ADC aggregation, especially at high drug-to-antibody ratios (DARs), and it exhibits improved stability in mouse plasma, making it a more robust choice for preclinical evaluation.

This guide will delve into the structural and mechanistic differences between these two linkers, present a quantitative comparison of their performance, and provide detailed experimental protocols for their evaluation.

Structural and Mechanistic Differences

The fundamental mechanism of action for both linkers is the same. Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized and trafficked to the lysosome. The acidic environment of the lysosome and the presence of proteases, primarily cathepsin B, lead to the cleavage of the dipeptide linker. This cleavage initiates the self-immolation of the p-aminobenzyl (PAB) spacer, resulting in the release of the active cytotoxic payload.

dot

cluster_ADC Antibody-Drug Conjugate Antibody Antibody Maleimide Maleimide Antibody->Maleimide Dipeptide Val-Cit or Val-Ala Maleimide->Dipeptide PAB PAB Spacer Dipeptide->PAB Payload Payload PAB->Payload

Figure 1. General structure of an ADC with a cleavable linker.

The key distinction between the two linkers is the amino acid at the P1 position of the dipeptide. This difference influences the rate of enzymatic cleavage by cathepsin B and the overall hydrophobicity of the linker-payload complex.

dot

cluster_pathway Intracellular Cleavage Pathway ADC ADC Internalization Lysosome Trafficking to Lysosome ADC->Lysosome Endocytosis Cleavage Cathepsin B Cleavage of Val-Cit or Val-Ala Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Release Payload Release SelfImmolation->Release

Figure 2. Signaling pathway of payload release.

Quantitative Performance Comparison

The choice between this compound and Mal-VA-PAB-PNP linkers is often a trade-off between cleavage rate, stability, and the physicochemical properties of the resulting ADC. The following tables summarize the quantitative data available from various studies.

Table 1: Physicochemical and Biochemical Properties

ParameterThis compoundMal-VA-PAB-PNPKey ConsiderationsReferences
Hydrophobicity HigherLowerLower hydrophobicity of VA can reduce aggregation, especially with hydrophobic payloads and high DARs.
Cathepsin B Cleavage Rate Faster (approx. 2x)SlowerFaster cleavage of VC may be advantageous for rapid payload release, but the rate of VA cleavage is generally sufficient for efficacy.
Achievable DAR Challenging > 4 due to aggregationUp to ~7.4 with limited aggregationVA allows for higher drug loading, which can enhance potency.

Table 2: In Vitro and In Vivo Performance

ParameterThis compoundMal-VA-PAB-PNPKey ConsiderationsReferences
Human Plasma Stability High (t½ > 230 days reported for a VC-ADC)HighBoth linkers exhibit excellent stability in human plasma, a critical requirement for clinical translation.
Mouse Plasma Stability Unstable (cleaved by carboxylesterase 1c)More StableThe instability of VC in mouse plasma can complicate preclinical evaluation. VA offers a more reliable platform for murine studies.
In Vitro Cytotoxicity (IC50) PotentPotentBoth linkers can produce highly potent ADCs. Direct comparison is payload and cell line dependent.
In Vivo Efficacy Effective, but can be limited by instability in mouse models.Can show better performance in preclinical models due to improved stability and higher achievable DARs.The choice of linker can significantly impact the translatability of preclinical in vivo data.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate head-to-head comparison of ADC linkers.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To determine and compare the rate of payload release from ADCs containing this compound and Mal-VA-PAB-PNP linkers in the presence of purified cathepsin B.

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing the ADC (e.g., 10 µM) in a cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0).

  • Enzyme Addition: Initiate the reaction by adding purified human cathepsin B (e.g., 1 µM).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a protease inhibitor (e.g., E-64).

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

  • Data Analysis: Determine the initial velocity of the reaction and calculate kinetic parameters such as kcat and KM.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess and compare the stability of ADCs with this compound and Mal-VA-PAB-PNP linkers in human and mouse plasma.

Methodology:

  • Incubation: Incubate the ADCs (e.g., 100 µg/mL) in human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Precipitate plasma proteins using acetonitrile.

  • Analysis: Quantify the amount of intact ADC and released payload in the supernatant using LC-MS.

  • Data Analysis: Calculate the half-life (t½) of the intact ADC in each plasma source.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To compare the in vitro potency of ADCs containing this compound and Mal-VA-PAB-PNP linkers against a target-expressing cancer cell line.

Methodology:

  • Cell Seeding: Plate target-expressing cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the IC50 value for each ADC.

dot

cluster_workflow Experimental Workflow for Linker Comparison start Synthesize ADCs (VC and VA linkers) physchem Physicochemical Characterization (DAR, Aggregation) start->physchem invitro_cleavage In Vitro Cleavage Assay (Cathepsin B) physchem->invitro_cleavage invitro_stability In Vitro Plasma Stability (Human and Mouse) physchem->invitro_stability invitro_cyto In Vitro Cytotoxicity Assay (IC50) invitro_stability->invitro_cyto invivo In Vivo Efficacy Study (Tumor Xenograft Model) invitro_cyto->invivo end Select Optimal Linker invivo->end

References

A Head-to-Head Comparison: Mal-VC-PAB-PNP vs. Glucuronide Linkers in Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective comparison of two prominent enzymatically cleavable linkers: the cathepsin B-sensitive maleimidocaproyl-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate (Mal-VC-PAB-PNP) linker and the β-glucuronidase-labile glucuronide linker. We present a summary of their performance characteristics, supported by experimental data and detailed methodologies for key evaluative assays.

The this compound linker, a derivative of the widely used valine-citrulline (VC) linker, and the glucuronide linker both offer a mechanism for targeted payload release within the tumor microenvironment. However, their distinct cleavage mechanisms, physicochemical properties, and stability profiles result in different efficacy and tolerability outcomes.

Mechanism of Action and Payload Release

The Mal-VC-PAB linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] Following internalization of the ADC, the VC dipeptide is hydrolyzed, initiating the self-immolation of the PAB spacer and subsequent release of the payload.[2]

In contrast, glucuronide linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomes of tumor cells and also present in the tumor microenvironment.[3] This enzymatic cleavage of the glucuronic acid moiety also triggers the release of the cytotoxic agent.[4]

Comparative Performance Data

The following tables summarize the quantitative data comparing the performance of ADCs constructed with this compound and glucuronide linkers.

Linker TypeADC ModelAggregation (%)Drug-to-Antibody Ratio (DAR)Reference
Mal-VC-PAB Not SpecifiedUp to 80%> 4[5]
Glucuronide Not Specified< 5%8.3
Val-Cit Not Specified1.80%~7
Val-Ala Not SpecifiedNo obvious increase~7

Table 1: Comparison of ADC Aggregation. The hydrophilic nature of the glucuronide linker can significantly reduce the propensity for aggregation, particularly with hydrophobic payloads, even at high drug-to-antibody ratios (DARs).

Linker TypeADC ModelPlasma SourceStability MetricValueReference
VC-PABC Not SpecifiedMouseHalf-life (t1/2)Unstable
VC-PABC Not SpecifiedHumanHalf-life (t1/2)Stable
Glucuronide Not SpecifiedHuman and MouseHalf-life (t1/2)Stable
Silyl Ether MMAE ConjugateHumanHalf-life (t1/2)> 7 days
Hydrazone Not SpecifiedHuman and MouseHalf-life (t1/2)~2 days

Table 2: Comparative Plasma Stability. The Val-Cit linker is known to be susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in murine plasma, leading to instability in mouse models. Glucuronide linkers generally exhibit higher stability in both human and mouse plasma.

Linker TypeADC ModelCell LineIC50 ValueReference
β-Galactosidase Trastuzumab-MMAENot Specified8.8 pmol/L
Val-Cit Trastuzumab-MMAENot Specified14.3 pmol/L
Non-cleavable (Kadcyla) Trastuzumab-DM1Not Specified33 pmol/L
Sulfatase-cleavable Not SpecifiedHER2+ cells61 and 111 pmol/L
Val-Ala Not SpecifiedHER2+ cells92 pmol/L

Table 3: Comparative In Vitro Cytotoxicity. The efficiency of payload release can influence the in vitro potency of an ADC. This table includes data from other linker types for a broader comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma by quantifying the amount of intact ADC over time.

Materials:

  • Test ADC

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • ADC Incubation: Incubate the test ADC at a final concentration of 100 µg/mL in fresh human or mouse plasma at 37°C. Include a control sample of the ADC in PBS to evaluate chemical stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Sample Quenching: Stop the reaction at each time point by adding an excess of cold ACN to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Separate the supernatant (containing released payload) and the pellet (containing intact ADC).

  • LC-MS/MS Analysis: Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method. The amount of intact ADC can be determined by analyzing the pellet, often following immunoaffinity capture.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the plasma half-life of the linker.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Test ADC and isotype control ADC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADC and the isotype control ADC in complete culture medium. Add the diluted ADCs to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

  • Cell Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software.

Protocol 3: ADC Aggregation Assessment by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of aggregates in an ADC preparation.

Materials:

  • Test ADC

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.

  • SEC Analysis: Inject the prepared sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting before the monomeric ADC.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer species. Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

cluster_VC Mal-VC-PAB Payload Release ADC_VC ADC Internalization Lysosome_VC Lysosomal Trafficking ADC_VC->Lysosome_VC CathepsinB Cathepsin B Cleavage of VC Linker Lysosome_VC->CathepsinB PAB_Self_Immolation_VC PAB Self-Immolation CathepsinB->PAB_Self_Immolation_VC Payload_Release_VC Payload Release PAB_Self_Immolation_VC->Payload_Release_VC

Fig 1. Mal-VC-PAB payload release pathway.

cluster_Glucuronide Glucuronide Linker Payload Release ADC_Gluc ADC Internalization Lysosome_Gluc Lysosomal Trafficking ADC_Gluc->Lysosome_Gluc BetaGlucuronidase β-Glucuronidase Cleavage Lysosome_Gluc->BetaGlucuronidase Payload_Release_Gluc Payload Release BetaGlucuronidase->Payload_Release_Gluc

Fig 2. Glucuronide linker payload release pathway.

cluster_Workflow Experimental Workflow for ADC Comparison Start ADC Synthesis & Characterization Stability In Vitro Plasma Stability Start->Stability Cytotoxicity In Vitro Cytotoxicity Start->Cytotoxicity Aggregation Aggregation Assessment (SEC) Start->Aggregation InVivo In Vivo Efficacy & Tolerability Stability->InVivo Cytotoxicity->InVivo Aggregation->InVivo Data Data Analysis & Comparison InVivo->Data

Fig 3. Workflow for ADC linker comparison.

Conclusion

Both this compound and glucuronide linkers are effective tools for the targeted delivery of cytotoxic payloads in ADC development. The choice between them depends on the specific characteristics of the payload and the desired pharmacokinetic profile of the ADC. Glucuronide linkers offer a distinct advantage in reducing aggregation, particularly with hydrophobic drugs, and demonstrate robust stability in preclinical models. The Mal-VC-PAB linker, while susceptible to premature cleavage in murine models, has a well-established track record in clinically approved ADCs. A thorough in vitro and in vivo evaluation, as outlined in the provided protocols, is essential for selecting the optimal linker to maximize the therapeutic potential of a novel ADC.

References

A Comparative Guide to the In Vivo Performance of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index.[1] Cleavable linkers are designed to be stable in systemic circulation and release the payload upon specific triggers within the tumor microenvironment or inside cancer cells.[1][] This guide provides an objective comparison of the in vivo performance of different cleavable ADC linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

In Vivo Performance Comparison of Cleavable Linkers

The selection of a cleavable linker technology directly impacts the stability, efficacy, and tolerability of an ADC. The following tables summarize quantitative data from various studies comparing the in vivo performance of different linker types.

Linker TypeIn Vivo ModelKey FindingsReference(s)
Valine-Citrulline (vc) Jeko-1 xenograft mouse modelShowed significant tumor growth inhibition. However, it is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C, leading to premature drug release.[3][4]
Glutamic acid-Valine-Citrulline (EVC) Mouse tumor modelsDemonstrated greater treatment efficacy compared to a valine-citrulline-based variant. The EVC linker is more stable in mouse plasma, undergoing almost no premature cleavage.
Tandem-Cleavage (Glucuronide-Val-Cit) Rat stability study & Jeko-1 xenograft mouse modelSignificantly more stable in rat serum over 7 days compared to a mono-cleavage (Val-Cit) linker. It also showed superior tumor growth inhibition at a 3 mg/kg dose in the Jeko-1 model.
Hydrazone (acid-labile) In vivo modelsDisplayed a much lower maximum tolerated dose (MTD) of 15 mg/kg compared to a Val-Cit dipeptide conjugate (>30 mg/kg), though it showed superior in vitro and in vivo potency in some CD33-positive cell models. The half-life in human plasma is approximately 2.6 days.
Disulfide (redox-sensitive) In vivo modelsMaintained higher efficacy in vivo compared to other linker types in some studies. These linkers are cleaved in the reducing environment of the cytoplasm.
Exo-Cleavable Linkers NCI-N87 xenograft modelDemonstrated tumor inhibition similar to T-DXd. In rat pharmacokinetic studies, the exolinker showed superior DAR retention over 7 days, indicating enhanced linker stability.

Mechanisms of Payload Release for Different Cleavable Linkers

The following diagram illustrates the different mechanisms by which cleavable linkers release their cytotoxic payload in the target cell.

Mechanisms of Payload Release for Different Cleavable Linkers cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell cluster_linkers Cleavable Linkers ADC Antibody-Drug Conjugate (ADC) Cytoplasm Cytoplasm (High Glutathione) ADC->Cytoplasm Internalization Endosome Endosome (Low pH) ADC->Endosome Internalization Lysosome Lysosome (Low pH, High Protease) Peptide Peptide Linker (e.g., Val-Cit) Lysosome->Peptide Protease (e.g., Cathepsin B) Cleavage Disulfide Disulfide Linker Cytoplasm->Disulfide Reduction by Glutathione Endosome->Lysosome Hydrazone Hydrazone Linker Endosome->Hydrazone Acid-Labile Cleavage Payload_Release Payload Release & Cytotoxicity Hydrazone->Payload_Release Peptide->Payload_Release Disulfide->Payload_Release

Caption: Mechanisms of payload release for different cleavable linkers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for in vivo ADC linker cleavage studies.

In Vivo Stability Assessment

This protocol outlines the steps to determine the in vivo stability of an ADC linker.

  • Animal Model : Typically, mice or rats are used for these studies.

  • ADC Administration : The ADC is administered intravenously (IV) at a specified dose.

  • Blood Sampling : Blood samples are collected at various time points (e.g., 0, 1, 24, 48, 96, 168 hours) post-injection.

  • Sample Processing : Plasma is isolated from the blood samples.

  • Quantification of Intact ADC :

    • ELISA-Based Methods : An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of intact ADC in the plasma samples. This involves capturing the antibody and detecting the payload.

    • LC-MS/MS-Based Quantification of Free Payload : This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

In Vivo Efficacy Studies (Xenograft Models)

This protocol describes how to assess the anti-tumor efficacy of an ADC in a xenograft model.

  • Cell Line and Animal Model : Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice) to establish tumors.

  • Tumor Growth : Tumors are allowed to grow to a specific size (e.g., 100-200 mm³) before treatment begins.

  • Treatment Groups : Mice are randomized into different treatment groups, including a vehicle control and one or more ADC treatment groups at varying doses.

  • ADC Administration : The ADC is typically administered intravenously.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration. Tumor growth inhibition is calculated to determine the efficacy of the ADC.

Experimental Workflow for In Vivo ADC Studies

The following diagram illustrates a typical experimental workflow for the in vivo evaluation of ADCs.

Experimental Workflow for In Vivo ADC Studies Start Start: ADC Candidate Selection Animal_Model Animal Model Selection (e.g., Xenograft in Mice) Start->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration (IV) Randomization->Treatment Monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Data_Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Data_Analysis Endpoint Study Endpoint Data_Analysis->Endpoint

Caption: Experimental workflow for in vivo ADC studies.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with significant implications for its in vivo performance. While protease-cleavable linkers like valine-citrulline have been widely used, newer designs such as glutamic acid-valine-citrulline, tandem-cleavage, and exo-cleavable linkers offer improved stability and efficacy in preclinical models. The selection of the optimal linker should be guided by comprehensive in vivo studies that assess not only anti-tumor activity but also stability and tolerability. The detailed protocols and comparative data presented in this guide aim to facilitate the rational design and development of safer and more effective ADC therapeutics.

References

Assessing the Bystander Effect of Antibody-Drug Conjugates with Mal-VC-PAB-PNP Linker Technology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often challenged by heterogeneous antigen expression. The "bystander effect," the ability of an ADC to kill not only the targeted antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells, is a critical mechanism to overcome this limitation.[1] This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the cleavable maleimido-valine-citrulline-p-aminobenzylcarbamate-p-nitrophenyl (Mal-VC-PAB-PNP) linker system against alternatives, supported by experimental data and detailed methodologies.

The bystander effect is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1] Upon internalization into an Ag+ cell, the linker is cleaved, releasing the cytotoxic payload. If the payload is sufficiently membrane-permeable, it can diffuse out of the target cell and into neighboring Ag- cells, inducing their apoptosis and thereby enhancing the overall anti-tumor activity.[2] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker-amino acid complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.[2][3]

Mechanism of Bystander Killing with this compound Linker

The this compound linker is a sophisticated system designed for controlled payload release. The valine-citrulline (VC) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Following enzymatic cleavage of the VC linker, the PAB spacer undergoes a self-immolative 1,6-elimination reaction, ensuring the release of the payload in its unmodified, active form. This unmodified payload, if membrane-permeable, can then diffuse across cell membranes to induce the bystander effect.

ADC ADC with Mal-VC-PAB-Payload Ag_pos Antigen-Positive (Ag+) Tumor Cell ADC->Ag_pos 1. Binding to Antigen Endosome Endosome Ag_pos->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_release Payload Release Lysosome->Payload_release 4. Cathepsin B Cleavage of VC Linker & PAB Self-Immolation Diffusion Payload Diffusion Payload_release->Diffusion 5b. Efflux of Permeable Payload Apoptosis_pos Apoptosis Payload_release->Apoptosis_pos 5a. Killing of Ag+ Cell Ag_neg Antigen-Negative (Ag-) Bystander Cell Diffusion->Ag_neg 6. Influx into Ag- Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg 7. Killing of Ag- Cell

Mechanism of bystander killing with a cleavable linker.

Comparative Analysis of ADC Linker Technologies

The choice of linker technology is paramount in determining the magnitude of the bystander effect. Here, we compare the characteristics of ADCs with cleavable linkers, such as the Mal-VC-PAB system, to those with non-cleavable linkers.

FeatureCleavable Linker (e.g., Mal-VC-PAB)Non-Cleavable Linker (e.g., SMCC)
Release Mechanism Enzymatic cleavage (e.g., Cathepsin B)Proteolytic degradation of the antibody
Released Payload Unmodified, potent payloadPayload with attached linker and amino acid
Plasma Stability Generally lowerGenerally higher
Bystander Effect High (with permeable payloads)Minimal to none
Suitability Heterogeneous tumorsHomogeneous, high-antigen tumors

Quantitative Evaluation of the Bystander Effect

The bystander effect can be quantified in vitro to compare the efficacy of different ADCs. A common metric is the half-maximal inhibitory concentration (IC50) in a co-culture of Ag+ and Ag- cells.

A study comparing a Trastuzumab-vc-MMAE (T-vc-MMAE) ADC with a cleavable linker to Trastuzumab-smcc-DM1 (T-DM1) with a non-cleavable linker in a co-culture of HER2-positive (N87) and HER2-negative (GFP-MCF7) cells demonstrated a significant bystander effect for the cleavable linker ADC. At a concentration of 100 nM, T-vc-MMAE led to a substantial decrease in the viability of the GFP-MCF7 cells in the presence of N87 cells, an effect not observed with T-DM1.

Table 1: In Vitro Cytotoxicity of T-vc-MMAE in Monoculture and Co-culture

Cell Line(s)ADC Concentration% Viability of GFP-MCF7 CellsBystander Effect
GFP-MCF7 (Ag-)100 nM~95%-
N87 (Ag+) + GFP-MCF7 (Ag-) (1:1)100 nM~40%Yes

Data extrapolated from graphical representations in referenced studies.

Experimental Protocols for Evaluating the Bystander Effect

In Vitro Co-culture Assay

This assay directly measures the killing of Ag- cells when cultured together with Ag+ cells in the presence of an ADC.

cluster_day0 Day 0 cluster_day1 Day 1 cluster_day4_5 Day 4-5 seed_cells Seed Ag+ and fluorescently labeled Ag- cells in a 96-well plate add_adc Add serial dilutions of ADC seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate analyze Analyze viability of fluorescent Ag- cells incubate->analyze MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits G2M_arrest G2/M Cell Cycle Arrest Tubulin->G2M_arrest Leads to Caspase_activation Caspase Activation (Caspase-3, -9) G2M_arrest->Caspase_activation Induces PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Cleaves Apoptosis Apoptosis PARP_cleavage->Apoptosis SN38 SN-38 TopoI Topoisomerase I SN38->TopoI Inhibits DNA_complex Topoisomerase I-DNA Complex TopoI->DNA_complex Stabilizes DSB DNA Double-Strand Breaks DNA_complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

References

Navigating the Proteolytic Landscape: A Comparative Guide to Val-Cit Linker Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of antibody-drug conjugates (ADCs), the choice of linker is paramount to therapeutic success. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a gold standard in the design of cleavable ADCs, prized for its susceptibility to lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. However, the specificity of this cleavage is not absolute. Understanding the cross-reactivity of proteases with Val-Cit linkers is critical for predicting ADC stability, efficacy, and potential off-target toxicities.

This guide provides a comprehensive comparison of the enzymatic cleavage of Val-Cit linkers by various proteases, supported by experimental data and detailed protocols. We delve into the quantitative aspects of protease activity, explore alternative linker strategies, and offer insights into the broader implications for ADC development.

Quantitative Comparison of Protease-Mediated Cleavage of Peptide Linkers

The efficiency of linker cleavage by different proteases is a key determinant of an ADC's therapeutic window. The following table summarizes available quantitative and qualitative data on the cleavage of Val-Cit and other relevant peptide linkers by key proteases. While direct kinetic parameters for all proteases are not always available in the literature, comparative rates and half-lives provide valuable insights into linker stability and susceptibility.

LinkerProteasekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Relative Cleavage Rate/Half-lifeKey Observations & Notes
Val-Cit-PABC Cathepsin B 1.815.21.18 x 10⁵[1]Baseline for cleavage efficiency.[1] Half-life of ~4.6 hours in the presence of human liver Cathepsin B.[2]Considered the benchmark for efficient lysosomal cleavage.[3]
Val-Ala-PABCCathepsin B1.225.84.65 x 10⁴[1]Cleaved at approximately half the rate of Val-Cit.Offers lower hydrophobicity, which can reduce ADC aggregation.
Phe-Lys-PABCCathepsin B1.618.58.65 x 10⁴--
Glu-Val-CitCathepsin B---Half-life of 2.8 hours.Designed for increased stability in mouse plasma.
Val-Cit Cathepsin K ---Known to be cleaved.Contributes to off-target toxicity concerns as Cathepsin K is expressed in normal tissues.
Val-Cit Cathepsin L ---Known to be cleaved.A potent cysteine protease that can contribute to Val-Cit linker cleavage.
Val-Cit Cathepsin S ---Cleaves Val-Cit at a similar rate to Glu-Val-Cit.Another lysosomal cysteine protease involved in Val-Cit cleavage.
Val-Cit Neutrophil Elastase ---Readily cleaved.A serine protease secreted by neutrophils; cleavage can lead to premature drug release and off-target toxicity, such as neutropenia.
Val-Cit Carboxylesterase 1c (mouse) ---Susceptible to cleavage, leading to instability in mouse plasma.This instability can complicate preclinical evaluation in murine models.
cBu-CitCathepsin B---Similar Vmax/Km to Val-Cit.Demonstrates enhanced specificity for Cathepsin B compared to Val-Cit.
Asn-containing linkersLegumain---Readily cleaved.Stable towards Cathepsin B.
Non-cleavable (e.g., MC, MCC)----Not susceptible to proteolytic cleavage.Drug release relies on antibody degradation.

The Mechanism of Action: From Internalization to Payload Release

The intended therapeutic action of an ADC with a cleavable Val-Cit linker is a multi-step process initiated by the specific binding of the antibody to its target antigen on a cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Proteolytic Cleavage (e.g., Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Intended mechanism of action for an ADC with a protease-cleavable linker.

Experimental Protocols

Reproducible and robust experimental data are the bedrock of ADC development. Below are detailed methodologies for key assays used to evaluate the cross-reactivity and efficacy of ADCs with Val-Cit linkers.

In Vitro Protease Cleavage Assay (General Protocol)

This assay evaluates the susceptibility of an ADC's linker to cleavage by a specific purified protease.

Workflow Diagram:

Cleavage_Assay_Workflow A Prepare ADC and Protease Solutions B Incubate ADC with Protease at 37°C A->B C Collect Aliquots at Various Time Points B->C D Quench Reaction (e.g., with acetonitrile) C->D E Analyze Samples by LC-MS/MS D->E F Quantify Released Payload and Intact ADC E->F

Caption: General workflow for an in vitro protease cleavage assay.

Materials:

  • ADC conjugated with the Val-Cit linker

  • Purified recombinant human protease (e.g., Cathepsin B, Neutrophil Elastase)

  • Assay Buffer:

    • For Cathepsin B: 50 mM sodium citrate, 5 mM DTT, pH 5.0

    • For Neutrophil Elastase: 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA

  • Quench Solution: Acetonitrile with an internal standard

  • 96-well microplate or microcentrifuge tubes

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Prepare the protease enzyme solution in the respective assay buffer to the desired concentration. For Cathepsin B, activation may be required.

  • In a 96-well plate or microcentrifuge tubes, add the ADC solution to the assay buffer.

  • Initiate the reaction by adding the protease solution to the wells containing the ADC.

  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Calculate the cleavage rate and/or half-life of the linker.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency (IC50) of an ADC on cancer cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Remove the existing medium from the cells and add the different concentrations of the ADC or controls.

  • Incubation: Incubate the plates for a period sufficient for the ADC to exert its effect (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software.

Discussion and Future Perspectives

The Val-Cit linker remains a robust and widely used component in ADC design, offering a favorable balance of stability and controlled payload release. However, its susceptibility to a range of proteases beyond Cathepsin B highlights the need for careful consideration and empirical testing during ADC development.

Cross-reactivity with other cathepsins (K, L, S) , while potentially offering redundancy in the lysosomal compartment, also raises concerns about off-target toxicities in tissues where these proteases are expressed. The cleavage by neutrophil elastase is a significant finding, providing a mechanistic explanation for the neutropenia observed with some Val-Cit-containing ADCs. Furthermore, the instability in mouse plasma due to carboxylesterase 1c underscores the challenges of preclinical model selection and data interpretation.

To address these challenges, several alternative linker strategies are being explored:

  • Modified Dipeptide Linkers: The Val-Ala linker offers reduced hydrophobicity, potentially mitigating aggregation issues.

  • Tripeptide Linkers: Sequences like Glu-Val-Cit have been shown to enhance stability in mouse plasma by resisting carboxylesterase cleavage.

  • Peptidomimetic Linkers: Structures like cBu-Cit demonstrate increased specificity for Cathepsin B, potentially reducing off-target cleavage.

  • Non-Peptide Cleavable Linkers: Linkers sensitive to other triggers in the tumor microenvironment, such as pH or glutathione concentration, are also under investigation.

  • Non-Cleavable Linkers: These linkers offer high plasma stability, with payload release dependent on the complete degradation of the antibody in the lysosome.

Ultimately, the optimal linker strategy is context-dependent, relying on the specific antibody, payload, and target indication. A thorough understanding of protease cross-reactivity, supported by rigorous in vitro and in vivo testing, is essential for the rational design of next-generation ADCs with improved therapeutic indices. The continued exploration of novel linker technologies will undoubtedly expand the arsenal of tools available to drug developers, paving the way for safer and more effective cancer therapies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Mal-VC-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper disposal of specialized chemical reagents, such as the antibody-drug conjugate (ADC) linker Mal-VC-PAB-PNP (Maleimide-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate), is a critical component of responsible laboratory practice. Adherence to stringent disposal protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

This compound is a complex molecule with multiple reactive sites, necessitating a comprehensive approach to its disposal. The primary sources of detailed safety and disposal information are the Safety Data Sheet (SDS) provided by the manufacturer and the specific guidelines established by your institution's Environmental Health and Safety (EHS) department. The following procedures are based on best practices for handling hazardous laboratory chemicals and should be adapted in consultation with your institution's official protocols.

Core Principle: Treat as Hazardous Chemical Waste

Due to its chemical composition, which includes a reactive maleimide group and a p-nitrophenyl carbonate moiety that can release toxic p-nitrophenol upon hydrolysis, all materials contaminated with this compound must be treated as hazardous chemical waste. This includes:

  • Unused or expired solid this compound

  • Solutions containing this compound

  • Contaminated labware (e.g., pipette tips, vials, weighing paper)

  • Personal Protective Equipment (PPE) with known contamination

Under no circumstances should this compound or its associated waste be disposed of in standard trash or poured down the drain.

Step-by-Step Disposal Protocol

The following is a general workflow for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound in any form, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. If possible, dispose of unused solid reagent in its original, sealed packaging.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Differentiate between halogenated and non-halogenated solvent waste streams as required by your institution.

3. Deactivation of Reactive Moieties (Recommended Best Practice): While direct disposal of the collected waste through a certified hazardous waste contractor is the standard procedure, deactivating the highly reactive maleimide group prior to collection can be a valuable safety enhancement. This should only be performed with the explicit approval and guidance of your institution's EHS department.

  • Objective: To quench the reactive maleimide ring, reducing its potential to react with other chemicals in the waste stream.

  • Procedure:

    • In a designated chemical fume hood, prepare a solution of a thiol-containing compound, such as an excess of β-mercaptoethanol (BME) or dithiothreitol (DTT).

    • Slowly add the this compound-containing liquid waste to the thiol solution with stirring.

    • Allow the mixture to react for a sufficient period (e.g., 2-4 hours) to ensure complete quenching of the maleimide.

    • This deactivated solution is still considered hazardous waste and must be collected and disposed of accordingly.

4. Labeling and Storage:

  • All hazardous waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • A list of all components in the container, including solvents and any deactivating agents, with approximate concentrations.

    • The date of accumulation.

  • Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Ensure all institutional and regulatory paperwork is completed accurately.

Data Presentation: Chemical Hazard Profile

While specific quantitative data for the disposal of this compound is not publicly available, the following table summarizes the hazards associated with its key functional groups.

Functional GroupPotential HazardDisposal Consideration
Maleimide Highly reactive with thiols. Can cause skin and respiratory irritation.Consider deactivation with a thiol-containing reagent under EHS guidance. Treat as hazardous waste.
p-Nitrophenyl Carbonate Can hydrolyze to release p-nitrophenol, which is toxic and a listed hazardous substance.All waste streams must be treated as hazardous. Avoid conditions that promote hydrolysis (e.g., strong bases) outside of controlled deactivation procedures.
Valine-Citrulline Dipeptide Generally low hazard, but part of a larger, potentially cytotoxic molecule.Dispose of as part of the entire hazardous compound.
PAB (p-Aminobenzyl) Spacer Aromatic amine derivative.Dispose of as part of the entire hazardous compound.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_treatment Pre-Disposal Treatment (EHS Consultation Required) cluster_final Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE start->ppe solid_waste Collect Solid Waste ppe->solid_waste liquid_waste Collect Liquid Waste ppe->liquid_waste label_store Label and Store Waste Container solid_waste->label_store consult_ehs Consult EHS for Deactivation Protocol liquid_waste->consult_ehs deactivate Deactivate Maleimide with Thiol Reagent (Optional) consult_ehs->deactivate If Approved consult_ehs->label_store If Not Approved deactivate->label_store ehs_pickup Arrange for EHS Pickup label_store->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Personal protective equipment for handling Mal-VC-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Precautions for Handling Mal-VC-PAB-PNP

Researchers and drug development professionals handling this compound, a cleavable ADC linker used in the synthesis of antibody-drug conjugates, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following guidelines detail the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when working with this compound. The following table summarizes the recommended equipment for various levels of protection.

PPE ComponentStandardSpecificationsPurpose
Hand Protection EN374Nitrile rubber gloves.Prevents skin contact with the compound.
Eye Protection EN166Safety glasses with side-shields.Protects eyes from splashes and airborne particles.
Body Protection ---Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection ---Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if engineering controls are insufficient.Protects against inhalation of dust or aerosols.
Handling and Storage

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. The compound is typically stored at -20°C for short-term use and -80°C for long-term storage to maintain its stability and integrity.

Disposal Plan

All waste materials contaminated with this compound, including used gloves, disposable lab coats, and other consumables, should be collected in a designated, sealed container. Disposal of the chemical waste must be conducted in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting. This workflow is designed to ensure that all necessary safety precautions are taken at each step of the process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Glasses - Lab Coat prep_workspace Prepare Workspace - Ensure proper ventilation (Fume Hood) - Gather all necessary materials prep_ppe->prep_workspace handle_compound Handle this compound - Weigh and prepare solutions in fume hood - Avoid generating dust or aerosols prep_workspace->handle_compound decontaminate Decontaminate Workspace - Clean all surfaces and equipment handle_compound->decontaminate dispose_waste Dispose of Waste - Collect all contaminated materials in a sealed container decontaminate->dispose_waste remove_ppe Doff Personal Protective Equipment (PPE) - Follow proper removal sequence to avoid contamination dispose_waste->remove_ppe

Caption: Procedural workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.